TIP1 protein
描述
属性
CAS 编号 |
139532-70-0 |
|---|---|
分子式 |
As2Ba3O6 |
产品来源 |
United States |
Molecular Structure and Conformation of Tip1 Protein
Structural Domains and Motifs
The domain architecture is the most striking difference between mammalian and plant TIP1 proteins. Mammalian TIP1 functions primarily as an adaptor protein in signaling cascades, while plant TIP1 is an enzyme involved in post-translational lipid modification.
Human and other mammalian TIP1 proteins, also known as Tax1-Binding Protein 3 (TAX1BP3) or Glutaminase-Interacting Protein (GIP), are atypical members of the PDZ (PSD-95/Discs large/ZO-1) domain family. nih.govwikipedia.org The protein is remarkably compact, consisting almost entirely of a single PDZ domain. nih.gov This domain encompasses residues 13–112 of the full 124-amino acid protein. nih.gov
The structure of the TIP1 PDZ domain conforms to the canonical PDZ fold, featuring a globular arrangement of six β-strands and two α-helices. nih.govwikipedia.org This architecture creates a specific peptide-binding groove located between the α2-helix and the β2-strand, which is characteristic of PDZ domains and crucial for its interaction with target proteins. nih.gov Unlike many other PDZ proteins that act as large scaffolding molecules with multiple domains, the singular nature of the TIP1 PDZ domain suggests a more specialized, potentially regulatory or antagonistic, role in cellular signaling. wikipedia.org
PDZ domains are classified based on the C-terminal sequence motifs of their binding partners. The TIP1 protein is categorized as a Class I PDZ domain. nih.govnih.gov This classification is defined by its specific recognition of target proteins that terminate with a distinct consensus sequence. The binding specificity is determined by the amino acid residues lining the peptide-binding groove, which form hydrogen bonds and hydrophobic interactions with the C-terminal residues of the ligand.
As a Class I PDZ domain, human TIP1 recognizes the canonical C-terminal binding motif X-S/T-X-Φ-COOH , where 'X' represents any amino acid and 'Φ' denotes a hydrophobic residue such as Valine (V), Isoleucine (I), or Leucine (L). nih.gov The serine/threonine residue at the -2 position and the hydrophobic residue at the C-terminus are critical determinants for high-affinity binding.
Research has expanded the understanding of TIP1's binding capabilities, revealing that it can also recognize an internal, non-terminal consensus motif: S/T-X-V/L-D . nih.gov This dual-motif recognition broadens the range of potential interaction partners for TIP1, allowing it to engage with proteins not only through their C-termini but also via internal sequences, thus expanding its role in protein-protein interaction networks.
In contrast to its mammalian counterpart, the this compound in plants, such as Arabidopsis thaliana's TIP GROWTH DEFECTIVE1, is a significantly larger, integral membrane protein with a multidomain structure that confers enzymatic activity. nih.gov The predicted architecture of Arabidopsis TIP1 includes an N-terminal region containing six ankyrin repeats, followed by four transmembrane domains. nih.gov Situated between the third and fourth transmembrane segments is a catalytic DHHC (Asp-His-His-Cys) cysteine-rich domain (DHHC-CRD). nih.gov
Ankyrin repeats are common protein-protein interaction motifs, each consisting of a 33-residue sequence that folds into two alpha-helices separated by a loop. researchgate.net In plant TIP1, these repeats are thought to be involved in substrate recognition and recruitment. nih.gov The combination of ankyrin repeats for substrate binding and a DHHC domain for enzymatic activity is a feature of a specific subclass of S-acyl transferases. nih.gov
The DHHC-CRD is the catalytic core of a family of enzymes known as protein S-acyl transferases (PATs), which are responsible for protein palmitoylation. nih.govnih.gov This domain is highly conserved in homologous proteins across diverse eukaryotic species, including plants, fungi, and animals. nih.gov The invariant DHHC motif within this domain is the active site essential for the transferase activity. nih.gov This conservation underscores the fundamental importance of S-acylation, a reversible lipid modification, in cellular processes across kingdoms. nih.gov
Ankyrin Repeats and DHHC Cys-rich Domain (Plant TIP1)
Post-Translational Modifications and Structural Implications
Post-translational modifications (PTMs) are crucial for regulating protein structure, localization, and activity. news-medical.net Both mammalian and plant TIP1 proteins are subject to modifications that have significant structural and functional consequences.
For plant TIP1, its function as an S-acyl transferase involves a key post-translational modification as part of its catalytic cycle. The enzyme undergoes auto-acylation, specifically S-acylation (palmitoylation), where a palmitate group is covalently attached to the cysteine residue within the DHHC motif via a thioester bond. nih.govnih.govfrontiersin.org This acylated intermediate is a necessary step before the enzyme transfers the fatty acid to a substrate protein. nih.gov This modification is transient and inherently linked to the protein's enzymatic function, directly impacting its interaction with substrates and cellular membranes. frontiersin.orgmdpi.com
For human TIP1 (TAX1BP3), specific PTMs have been identified that can influence its structure and function. These include:
Ubiquitination : Modification at Lysine 116 has been reported. genecards.org The attachment of ubiquitin can serve as a signal for proteasomal degradation, thereby regulating the cellular levels of TIP1. Structurally, the addition of a ubiquitin molecule could also sterically hinder interactions with binding partners.
Glycosylation : O-linked glycosylation has also been noted for human TIP1. genecards.org The attachment of sugar moieties can alter a protein's solubility, stability, and conformation, potentially modulating the accessibility of the PDZ binding groove and influencing its affinity for target proteins. nih.gov
These modifications highlight the dynamic regulation of TIP1 proteins, where their structure and function can be finely tuned in response to cellular signals.
S-Acylation (Palmitoylation) of Plant TIP1
S-acylation is a reversible post-translational modification involving the attachment of fatty acids, most commonly the 16-carbon palmitic acid, to cysteine residues via a thioester bond. frontiersin.org In plants, this process is crucial for the function of numerous proteins. The Arabidopsis thaliana TIP GROWTH DEFECTIVE1 (TIP1) protein has been identified as a key S-acyl transferase, an enzyme that catalyzes this modification. nih.gov The tip1 mutant in Arabidopsis displays significant growth defects, particularly in root hairs and pollen tubes, highlighting the essential role of S-acylation in plant cell expansion and polar growth. tandfonline.comnih.gov
The addition of a long acyl chain, such as palmitate, dramatically increases the hydrophobicity of the modified protein. nih.govwikipedia.org This increased hydrophobicity is a primary mechanism for promoting the association of otherwise soluble proteins with cellular membranes. nih.govwikipedia.org For plant TIP1, this S-acylation is not just a simple membrane anchor but a dynamic process that allows for swift and flexible control over a protein's membrane association, subcellular trafficking, and involvement in signal transduction. nih.gov This reversible modification enables proteins to cycle between membrane-bound and soluble states, providing a sophisticated layer of regulation for cellular processes. tandfonline.comwikipedia.org The strong membrane association facilitated by S-acylation is also implicated in partitioning proteins into specific membrane microdomains. tandfonline.com
O-Mannosylation and Glycosyl-Phosphatidyl Inositol (GPI) Membrane Anchoring (Yeast TIP1)
In yeast, proteins destined for the cell surface often utilize a Glycosylphosphatidylinositol (GPI) anchor for membrane attachment. bohrium.comnih.gov This complex glycolipid is synthesized in the endoplasmic reticulum (ER) and attached to the C-terminus of proteins. bohrium.com The GPI anchor itself undergoes significant remodeling as the protein transits through the secretory pathway. hkust.edu.hk
A key feature of many GPI-anchored proteins in yeast is O-mannosylation, the attachment of mannose sugars to serine (Ser) or threonine (Thr) residues located near the GPI attachment site. nih.gov This process begins in the ER and is an integral part of the protein's maturation. nih.gov The GPI anchor, along with modifications like O-mannosylation, is essential for the proper transport and function of these proteins at the cell surface, where many play critical roles in cell wall integrity and structure. bohrium.comhkust.edu.hk The entire process, from GPI synthesis to its attachment and subsequent remodeling, is a vital and highly conserved pathway in eukaryotes. bohrium.comcornell.edu
Ubiquitination by E6-AP (UBE3A)
The human protein TIP1 (Tax-interacting protein 1) is a known substrate for the E3 ubiquitin ligase E6-Associated Protein (E6-AP), encoded by the UBE3A gene. wikipedia.orgnih.gov E3 ligases are critical components of the ubiquitin-proteasome system, which is responsible for tagging proteins with ubiquitin molecules, marking them for degradation. wikipedia.orgsinobiological.com E6-AP was initially identified through its interaction with the E6 protein of high-risk human papillomaviruses (HPV), which redirects E6-AP to ubiquitinate and degrade the tumor suppressor p53. wikipedia.orgnih.gov
The ubiquitination of TIP1 by E6-AP is part of the enzyme's normal cellular function, targeting specific substrates to maintain protein homeostasis. sinobiological.com This process regulates the stability and turnover of TIP1, thereby influencing its downstream cellular activities. Dysregulation of E6-AP function is linked to severe neurodevelopmental disorders like Angelman syndrome, underscoring the importance of its E3 ligase activity and the proper regulation of its substrates. nih.govfrontiersin.org
Computational Modeling and Structural Analysis Methodologies
Protein Structure Prediction (e.g., AlphaFold)
Understanding the three-dimensional (3D) structure of a protein is fundamental to elucidating its function. nih.gov For proteins like TIP1, where experimental structures may be limited, computational methods have become invaluable. AlphaFold, a revolutionary AI system developed by Google DeepMind, can predict protein structures from their amino acid sequences with accuracy often comparable to experimental methods. nih.govebi.ac.uknih.gov
AlphaFold has predicted the structures of over 200 million proteins, including TIP1, and made them publicly available through the AlphaFold Protein Structure Database. ebi.ac.ukdeepmind.google These predicted models provide detailed insights into the protein's architecture, including the folding of its domains and the spatial arrangement of key residues. ebi.ac.uk This structural information is a critical starting point for forming hypotheses about the protein's molecular function, its interaction sites, and the potential effects of mutations.
Molecular Docking Simulations of Ligand-TIP1 Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a protein receptor. nih.govyoutube.com This method explores various possible binding poses of a ligand in the protein's binding site and estimates the binding affinity for each pose, typically represented by a scoring function. nih.govnih.gov For TIP1, docking simulations can be used to identify potential inhibitors or interacting partners by screening libraries of compounds against its predicted 3D structure. nih.gov
The process involves preparing the 3D structures of both the protein and the ligand and then using a search algorithm to find the best geometric and energetic fit between them. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. jksus.orgbiotechrep.ir To further refine and validate docking results, molecular dynamics (MD) simulations are often employed. MD simulations analyze the physical movements of the atoms in the complex over time, providing a more dynamic picture of the interaction and helping to assess the stability of the predicted binding mode. nih.govnih.gov
Data Tables
Table 1: Post-Translational Modifications of this compound
| Modification | Organism/System | Key Residue(s) | Primary Function |
|---|---|---|---|
| S-Acylation (Palmitoylation) | Plant | Cysteine | Increases hydrophobicity for reversible membrane association. nih.govwikipedia.org |
| O-Mannosylation | Yeast | Serine/Threonine | Part of GPI-anchored protein maturation. nih.gov |
| GPI Membrane Anchoring | Yeast | C-terminus | Stably tethers protein to the cell membrane. bohrium.com |
Table 2: Computational Analysis Methodologies for this compound
| Methodology | Purpose | Key Outcomes |
|---|---|---|
| Protein Structure Prediction (AlphaFold) | Generate a 3D model from the amino acid sequence. nih.gov | Provides insights into protein folding, domain organization, and potential active sites. ebi.ac.uk |
Cellular Localization and Subcellular Dynamics of Tip1 Protein
Basal Subcellular Distribution
Under normal conditions, TIP1 protein exhibits a primary localization pattern, although its presence in various compartments highlights its potential to interact with a wide array of cellular components and pathways.
Cytosolic Localization
TIP1 is predominantly found in the cytoplasm. wikipedia.orgplos.org This widespread cytosolic presence allows TIP1 to interact with numerous binding partners involved in various signaling pathways and cellular processes. nih.govnih.govresearchgate.net In some contexts, such as certain yeast species, TIP1 has been specifically noted in the cytosol. pombase.org Studies in plant cells have also indicated a cytoplasmic localization for TIP1, sometimes observed as uniformly distributed throughout the cytoplasm. apsnet.org
Membrane Association (e.g., Plasma Membrane, Tonoplast, Cell Wall)
Beyond the cytosol, TIP1 demonstrates association with various cellular membranes. While typically rare or undetectable on the plasma membrane under normal conditions in some mammalian cells, it can be found there. wikipedia.orgplos.org
In plants, TIP1 isoforms, particularly Tonoplast Intrinsic Proteins (TIPs), are well-established as components of the tonoplast, the membrane surrounding the plant vacuole. researchgate.netusp.brplos.orgoup.comusp.brresearchgate.netbiorxiv.org Specific TIP1 isoforms, such as TIP1;1, are considered markers for the tonoplast due to their abundance in this membrane. researchgate.netbiorxiv.org Studies using GFP fusion proteins have shown strong signals associated with the tonoplast. researchgate.net
Furthermore, plant TIPs have been reported to be mainly localized in the vacuole or plasma membrane. researchgate.net While primarily associated with the tonoplast, some plant TIP isoforms, like TIP1;2 and TIP2;1, have also been found in chloroplast membranes, including the thylakoid and envelope membranes. biorxiv.org
In yeast, TIP1 has been associated with the cell wall, with its localization potentially influenced by cell cycle timing. researchgate.net
The membrane association of TIP1 can be influenced by post-translational modifications such as S-acylation (palmitoylation), which can facilitate its targeting and association with various cellular membranes and membrane subdomains. nih.govfrontiersin.orgportlandpress.com
A summary of observed basal subcellular localization is presented in the table below:
| Organism/Context | Primary Localization | Additional Localizations |
| Mammalian Cells | Cytoplasm wikipedia.orgplos.org | Plasma Membrane (rare under normal conditions) wikipedia.orgplos.org, Mitochondria, Nuclear Envelope nih.gov |
| Plant Cells | Cytoplasm apsnet.org | Tonoplast researchgate.netusp.brplos.orgoup.comusp.brresearchgate.netbiorxiv.org, Plasma Membrane researchgate.net, Chloroplast Membranes (Thylakoid, Envelope) biorxiv.org |
| Saccharomyces cerevisiae | Cytosol wikipedia.org | Cell Wall researchgate.net |
| Schizosaccharomyces pombe | Cytosol wikipedia.orgpombase.org | Cell Tip (microtubule-dependent), Cytoplasmic Microtubule Plus-End, Cell Cortex pombase.orgpombase.org |
Nuclear Presence
While predominantly cytoplasmic, TIP1 has been detected in the nucleus in some instances. wikipedia.org However, some studies in mammalian cells indicate rare or undetectable expression in the nucleus under normal culture conditions. plos.org In the context of plant cells, specifically using a TIP1::GFP fusion protein, fluorescence did not accumulate in the nucleus, contrasting with the distribution of free GFP. apsnet.org In fission yeast, TIP1 has been localized to the nuclear envelope. nih.gov The presence of TIP1 in the nucleus or associated with the nuclear envelope suggests potential roles in nuclear processes or in mediating communication between the nucleus and cytoplasm. nih.govbiologists.com
Regulated Translocation and Trafficking
The subcellular localization of TIP1 is not static and can be actively regulated in response to specific stimuli, involving translocation between compartments and modulation of protein trafficking pathways.
Ionizing Radiation-Induced Plasma Membrane Translocation
A notable example of regulated TIP1 translocation is its movement to the plasma membrane in response to ionizing radiation (IR). plos.orgoncotarget.comdtic.milmdpi.come-century.us This radiation-induced translocation of predominantly intracellular TIP1 to the cell surface has been observed in various cancer cell lines. plos.orgoncotarget.com The relocation is dose-dependent, with higher doses of IR more effectively inducing TIP1 translocation. plos.org This surface expression of TIP1 after irradiation is detectable relatively soon after treatment, often before the onset of apoptosis or cell death. plos.org The radiation-induced translocation of TIP1 to the cancer cell surface has been investigated for its potential as a biomarker for tumor responsiveness to radiation therapy. plos.orgoncotarget.comdtic.mil This process is thought to make TIP1 accessible to extracellular targeting agents like antibodies. oncotarget.comdtic.milmdpi.com
Modulation of Intracellular Protein Trafficking
TIP1 is also involved in modulating intracellular protein trafficking. In Madin-Darby canine kidney (MDCK) cells, TIP1 has been shown to influence the trafficking of intracellular proteins and contribute to the establishment of cell polarity. nih.govmolbiolcell.org Specifically, TIP1 can compete with other PDZ proteins, such as mLin-7, for interaction with target proteins like the potassium channel Kir2.3. molbiolcell.org This competition can disrupt the normal polarized plasma membrane expression of these target proteins, leading to their redistribution to intracellular compartments. molbiolcell.org
In plants, TIP proteins, including TIP1 isoforms, are involved in the trafficking of aquaporins to the tonoplast. plos.orgresearchgate.net Studies suggest that TIP1;1 trafficking to the tonoplast may occur via a Golgi-dependent pathway. plos.orgresearchgate.net The modulation of intracellular trafficking by TIP1 highlights its role in regulating the proper localization and function of its interacting partners.
Association with Microtubule Tips
The this compound, identified as a CLIP-170 like protein, functions as a plus-end microtubule binding protein (+TIP) in Schizosaccharomyces pombe. uniprot.orgebi.ac.uknih.govbiologists.com It exhibits dynamic localization, specifically accumulating at the growing tips of microtubules and moving along them towards their plus ends. uniprot.orgebi.ac.uknih.gov This targeted localization of TIP1 to microtubule tips is dependent on the presence of the EB1 homolog, Mal3. uniprot.orgebi.ac.uknih.gov
In fission yeast, TIP1 forms a complex at microtubule tips alongside the EB1 homolog Mal3 and the kinesin Tea2. ebi.ac.ukuniprot.org The kinesin Tea2 plays a crucial role in the transport of Tip1p along microtubules towards their growing tips. nih.gov Upon reaching the microtubule tips, TIP1, in conjunction with Tea2, accumulates in larger particles. nih.gov The formation of these particles at the microtubule tips is a process that requires the involvement of Mal3. nih.gov
The association of TIP1 with microtubule tips is integral to its function in regulating microtubule dynamics and contributing to cellular processes such as the establishment of cell polarity and cell growth. pombase.org TIP1 has been shown to play a significant role in restricting microtubule catastrophe, the transition from a growing to a shrinking phase, to the cell end. pombase.org Research indicates that the absence of Tip1 impairs the proper localization of other key +TIPs, such as Klp5 (a kinesin-8) and Alp14 (an XMAP215 homolog), at microtubule plus ends. pombase.org Furthermore, while the absence of Klp5 prolongs the residence time of Tip1 at microtubule plus ends, Klp5 itself accumulates behind Tip1 at these tips in a Tip1-dependent manner. pombase.org
Beyond its direct influence on microtubule stability, TIP1's presence at microtubule tips is also implicated in the transport and potential transfer of polarity factors, such as Tea1, to the cell cortex upon microtubule contact with the cell end. This suggests a broader role for TIP1 at microtubule tips in spatially organizing cellular components crucial for polarized growth. In organisms beyond fission yeast, such as mammalian cells, the TIP1 homolog CLIP-170 has also been observed to localize to kinetochores, highlighting a conserved, albeit context-dependent, association with microtubule-related structures. ebi.ac.uk
Biological Processes and Cellular Functions of Tip1 Protein
Regulation of Cellular Polarity and Morphology
TIP1 protein plays a significant role in establishing and maintaining cellular polarity and influencing cell morphology in various biological systems.
Establishment of Cell Polarity in Epithelial Cells
Epithelial cell polarity is crucial for tissue integrity and function, enabling processes like selective permeability and secretion. This polarity is regulated by conserved protein complexes, including the Crumbs, Par, and Scribble complexes, which interact with cell-cell junctions. mdpi.comoncotarget.com TIP1 has been implicated in influencing the polarity of mammalian epithelial cell lines. For instance, the interaction between TIP1 and the potassium channel Kir2.3 affects the localization of Kir2.3 to the basolateral membrane by blocking its recruitment by the Lin-7 protein. nih.gov
Role in Root Hair Growth and Elongation (Plants)
In plants, TIP1 is known as TIP GROWTH DEFECTIVE1 (TIP1) in Arabidopsis thaliana. It significantly impacts cell growth throughout the plant, with a particularly strong effect on root hair growth. nih.govresearchgate.net Arabidopsistip1 mutants exhibit reduced growth and compromised development of root hairs. researchgate.netukri.org The root hairs of tip1 mutant plants are typically shorter and wider than wild-type root hairs and may display branching. nih.gov TIP1 in Arabidopsis encodes an S-acyl transferase, an enzyme that adds acyl groups (like palmitate) to proteins. nih.govukri.org This S-acylation is a reversible modification that influences protein association with membranes, signal transduction, and vesicle trafficking, all critical for cell growth and shape. nih.gov In maize, the enzyme ZmTIP1, also an S-acyl transferase, has been shown to S-acylate the ZmCPK9 protein, which facilitates its binding to the plasma membrane and stimulates root hair elongation. researchgate.net Studies in Arabidopsis have shown that inhibiting acyl transferase activity phenocopies the Tip1 mutant root hair phenotype, further supporting TIP1's role as an S-acyl transferase in regulating root hair growth. nih.gov TIP1 contributes to root hair formation from initiation through tip growth. nih.gov
Effects on Pollen Tube Germination and Growth (Plants)
Similar to its role in root hair development, TIP1 also affects pollen tube growth in plants. researchgate.netukri.orgnih.gov Pollen tube growth is another example of tip growth, a process of polarized cell expansion. oup.com Arabidopsistip1 mutants show defects in pollen tube growth. nih.gov Studies on pollen tube growth in vivo have demonstrated that mutant pollen tubes grow more slowly than wild-type pollen tubes through the transmitting tissue. nih.gov The defects in both root hair and pollen tube growth in tip1 mutants are attributed to the same genetic lesion, suggesting a fundamental role for TIP1 in plant cell tip growth. nih.gov While some aquaporins, also named TIPs (Tonoplast Intrinsic Proteins), are involved in pollen tube growth by regulating water and solute exchange, the this compound discussed in the context of S-acylation and growth defects in tip1 mutants appears to function through a different mechanism involving protein modification and interaction with signaling pathways like those involving Rho GTPases. frontiersin.orgfrontiersin.org
Cytoskeleton Reorganization and Cell Morphology
This compound is involved in the reorganization of the cytoskeleton and consequently affects cell morphology. nih.gov Microarray analysis has indicated that genes affected by differential TIP1 expression levels are primarily associated with cytoskeleton reorganization, cell morphology, migration, and angiogenesis. nih.gov TIP1 has been shown to play a role in the Rho signaling pathway and may be involved in the activation of CDC42, a Rho GTPase, which is a key regulator of the cytoskeleton and cell polarity. nih.govabcam.comdrugbank.com In migrating glioblastoma cells, TIP1 regulates the spatiotemporal activation of Rho GTPases, which are crucial for cytoskeleton reorganization and cell morphogenesis. nih.gov Although the precise mechanisms are still being elucidated, TIP1's interaction with proteins like beta-catenin, which associates with actin and stabilizes the cytoskeleton, suggests a potential link to cytoskeleton regulation. nih.gov In fission yeast (Schizosaccharomyces pombe), Tip1 is a CLIP170 homologue and a plus-end tracking protein (+TIP) that interacts with microtubules and is involved in cytoplasmic microtubule organization and the establishment of cell polarity. uniprot.orgrupress.orguniversiteitleiden.nlcam.ac.ukcore.ac.uk This highlights a conserved role for TIP1-like proteins in cytoskeleton dynamics and cell shape regulation across different organisms.
Cell Wall Organization and Biogenesis (Yeast)
In yeast, particularly Saccharomyces cerevisiae, this compound (also known as Srp1p) is a component of the cell wall and plays a role in its organization and biogenesis. ebi.ac.ukuniprot.org
Major Cell Wall Mannoprotein Constituent
TIP1 is characterized as a cell wall mannoprotein in Saccharomyces cerevisiae. ebi.ac.ukuniprot.org Mannoproteins are a major class of cell wall components in yeast. TIP1 belongs to the SRP1/TIP1 family, whose members are predominantly involved in cell wall composition and organization. ebi.ac.uk These proteins are found as components of the cell wall and contribute to properties like cell surface hydrophobicity. ebi.ac.uk Studies have shown that Tip1p is incorporated into specific regions of the cell wall, particularly in mother cells before bud emergence in S. cerevisiae. molbiolcell.org The timing of TIP1 gene transcription during the cell cycle, occurring in late M and/or early G1 phase, influences the localization of the Tip1p in the cell wall. molbiolcell.org While some cell wall proteins are covalently bound to polysaccharides, TIP1 has been identified in fractions of proteins that may have non-covalent interactions with cell wall components, although it can also be characterized as a double-binding protein. mdpi.com
Summary Table of this compound Functions
Involvement in Fungal-type Cell Wall Organization
This compound is recognized as a component of the fungal-type cell wall in Saccharomyces cerevisiae yeastgenome.orgyeastrgb.orguniprot.org. It is classified as a major cell wall mannoprotein yeastgenome.orgasm.org. The SRP1/TIP1 family, to which TIP1 belongs, is characterized by proteins predominantly involved in cell wall composition and organization ebi.ac.uk. Some members of this family are necessary for anaerobic growth and contribute to cell surface hydrophobicity ebi.ac.uk.
Research indicates that the incorporation of cell wall proteins like Tip1p in S. cerevisiae can be dictated by the timing of transcription during the cell cycle. Tip1 is expressed during the G1 phase and is found specifically in mother cells researchgate.net. This cell-cycle-dependent expression influences its localization within the cell wall researchgate.net.
In plants, specifically Arabidopsis thaliana, a protein identified as TIP GROWTH DEFECTIVE 1 (AtTIP1), which functions as a protein S-acyl transferase (PAT), has been found to interact with the Cellulose (B213188) Synthase Complex (CSC) researchgate.netbiorxiv.orgplos.org. This interaction suggests a role for AtTIP1 in cellulose biosynthesis, a key component of the plant cell wall, potentially through the S-acylation of CSC proteins researchgate.netbiorxiv.orgplos.org. Mutants lacking AtTIP1 exhibit reduced crystalline cellulose content and stunted growth, supporting its positive influence on cellulose synthesis researchgate.netbiorxiv.orgplos.org. While this function is in plants, it highlights a potential link between TIP1-like proteins and cell wall synthesis across different organisms.
Microtubule Dynamics and Cell Division (Fission Yeast)
In the fission yeast Schizosaccharomyces pombe, the this compound, an ortholog of the mammalian CLIP-170, is a crucial regulator of microtubule dynamics and organization oup.complos.orgnih.govbiologists.comuniprot.org. Interphase microtubules in S. pombe are typically organized into bundles that extend along the long axis of the cell, with their plus-ends growing towards the cell tips nih.govoup.com. This arrangement is vital for establishing and maintaining cellular polarity oup.com.
Stabilization and Targeting of Microtubule Plus-Ends
Tip1 is a microtubule plus-end tracking protein (+TIP) that localizes to the distal tips of cytoplasmic microtubules nih.govuniprot.orgpombase.org. It plays a key role in guiding these microtubules to the cell ends nih.govuniprot.org. Tip1, along with other +TIPs like Alp14 (an XMAP215/Stu2 family protein), acts as a microtubule-stabilizing factor in S. pombe oup.comnih.gov.
The interaction between Tip1 and other proteins is essential for its function in microtubule targeting and stabilization. Tip1 requires the EB1 homolog, Mal3, to localize effectively to microtubule tips nih.govnih.govnih.gov. Mal3 promotes the initiation of microtubule growth and inhibits catastrophes nih.gov. While Mal3 can localize normally in the absence of Tip1, Tip1's localization to microtubule tips is dependent on Mal3 nih.gov. In vitro studies have shown a direct interaction between Mal3 and Tip1 nih.gov.
Tip1 also interacts with the kinesin Tea2 nih.govbiologists.com. Tea2 transports Tip1 to the growing microtubule tips, where they accumulate in larger particles nih.gov. The formation of these particles requires Mal3 nih.gov. This suggests a model where kinesins like Tea2 transport regulatory factors such as Tip1 to the growing microtubule tips to influence microtubule growth and organization nih.gov.
Tip1 contributes to restricting microtubule catastrophe, the switch from growth to rapid shrinkage, to the cell ends nih.govnih.gov. In the absence of Tip1, microtubule catastrophe can occur prematurely at various regions of the cell cortex nih.gov. This spatial regulation of catastrophe by Tip1 is important for controlling microtubule length and contributing to proper cell polarity and growth oup.comnih.gov. Tip1 achieves this by likely spatially restricting the activity of the catastrophe-promoting factor Klp5 (a kinesin-8) and stabilizing the localization of Alp14 at microtubule plus ends oup.comnih.gov. The absence of Tip1 impairs the localization of both Klp5 and Alp14 at microtubule plus ends nih.gov.
Data Table: Key Proteins Interacting with S. pombe Tip1 in Microtubule Dynamics
| Interacting Protein | Type of Protein | Role in Microtubule Dynamics | Reference(s) |
| Mal3 | EB1 homolog, +TIP | Promotes growth initiation, inhibits catastrophes, required for Tip1 localization to tips | nih.govnih.govnih.gov |
| Tea2 | Kinesin | Transports Tip1 to microtubule tips | nih.govbiologists.com |
| Alp14 | XMAP215/Stu2 homolog, +TIP | Microtubule-stabilizing factor, localization stabilized by Tip1 | oup.comnih.gov |
| Klp5 | Kinesin-8 | Microtubule catastrophe-promoting factor, activity spatially restricted by Tip1 | oup.comnih.gov |
Establishment of Mitotic Spindle Orientation
Tip1 also plays a role in the establishment of mitotic spindle orientation uniprot.orgpombase.orgpombase.org. Proper spindle orientation is essential for correct chromosome segregation and cell division nih.gov. While the precise mechanisms are still being investigated, studies in S. pombe have indicated that Tip1 is required for correct chromosome poleward movement and that loss of Tip1 affects metaphase plate formation and can activate the spindle assembly checkpoint nih.gov. This suggests a function for Tip1 during mitosis, potentially by influencing the interaction between spindle microtubules and kinetochores or by regulating microtubule dynamics within the spindle nih.gov.
Enzymatic Activities
Putative Lipase (B570770) Activity (Yeast)
In Saccharomyces cerevisiae, TIP1 is described as a major cell wall mannoprotein with possible lipase activity yeastgenome.orgyeastrgb.org. An extracellular esterase with lipolytical activity has been isolated from Saccharomyces carlsbergensis, and its N-terminal sequence was found to be identical to the deduced amino acid sequence of the S. cerevisiae TIP1 gene nih.gov. This suggests that the TIP1 gene is the structural gene for this esterase nih.gov. The enzyme shows substrate preference for esters of fatty acids with chain lengths ranging from 4 to 16 carbon atoms and can hydrolyze olive oil (C18:1) nih.gov. While referred to as a putative lipase, the identified activity is that of an esterase with lipolytical properties nih.gov.
Data Table: Enzymatic Activity Associated with S. cerevisiae TIP1
| Enzymatic Activity | Substrate Preference | Organism | Reference(s) |
| Putative Lipase/Esterase | Esters of fatty acids (C4-C16), Olive oil (C18:1) | Saccharomyces cerevisiae (S. carlsbergensis) | yeastgenome.orgyeastrgb.orgnih.gov |
Esterase Activity
In Saccharomyces carlsbergensis, an extracellular esterase was isolated and its N-terminal sequence was found to be identical to the deduced amino acid sequence of the S. cerevisiae TIP1 gene, suggesting that TIP1 is the structural gene for this esterase. nih.gov This esterase exhibits a serine active site, as indicated by inhibition by diisopropyl fluorophosphate. nih.gov It has a molecular weight of 16.9 kDa. nih.gov The optimal pH for its activity is in the range of four to five. nih.gov The enzyme shows a substrate preference for esters of fatty acids with chain lengths ranging from four to 16 carbon atoms, based on studies using p-nitrophenol esters. nih.govebi.ac.uk It also demonstrates lipolytic activity, hydrolyzing olive oil (C-18:1). nih.gov Esterase activity attributed to Tip1p has been observed in beer before pasteurization, with a low level persisting after pasteurization. nih.gov Caprylic acid, a component of beer, acts as a competitive inhibitor of this esterase. nih.gov
Research using CRISPR-Cas9 genome editing in S. cerevisiae has further investigated the role of TIP1 in esterase activity. Deletion of the TIP1 gene, along with IAH1 (another esterase gene), resulted in significantly lower esterase activity compared to the wild type when using 5-(6)-carboxyfluorescein diacetate (cFDA) as a substrate. nih.govresearchgate.net Specifically, the ΔTIP1 mutant showed an increase in ethyl esters, while the ΔIAH1 mutant showed an increase in acetate (B1210297) and ethyl esters. nih.govresearchgate.net However, the double deletion mutant (ΔIAH1ΔTIP1) displayed an aroma profile comparable to the wild type, suggesting complex regulatory mechanisms might compensate for the loss of both esterases. nih.govresearchgate.net
S-Acyl Transferase Activity (Plant TIP1)
In Arabidopsis thaliana, the TIP GROWTH DEFECTIVE1 (TIP1) protein functions as an S-acyl transferase, also known as palmitoyl (B13399708) transferase. nih.govnih.gov This activity is crucial for normal plant cell growth, particularly root hair elongation. nih.govnih.gov Arabidopsis TIP1 contains an ankyrin repeat domain and a DHHC Cys-rich domain, characteristic of S-acyl transferases. nih.govnih.gov Homologues of TIP1 in yeast and humans have also been shown to possess S-acyl transferase activity. nih.govnih.govresearchgate.net
S-acylation is a reversible protein modification involving the addition of acyl moieties, such as palmitic acid (C16 lipid), to the thiol groups of cysteine residues. nih.govtandfonline.com This modification influences protein hydrophobicity, membrane association, signal transduction, and vesicle trafficking. nih.govnih.govresearchgate.nettandfonline.com Arabidopsis TIP1 can bind palmitate, and mutation of the cysteine residue (Cys-401) in its DHHC motif abolishes this binding and acylation activity when expressed in yeast. nih.gov TIP1 can functionally complement the defects of a yeast S-acyl transferase mutant (akr1Δ), including morphological and temperature sensitivity issues. nih.govnih.gov Inhibition of acylation in wild-type Arabidopsis roots chemically reproduces the Tip1 mutant phenotype. nih.gov
Recent research indicates that Arabidopsis TIP1 interacts with the cellulose synthase complex (CSC) and positively influences cellulose biosynthesis, potentially through the S-acylation of CSC proteins. plos.org Mutants lacking TIP1 exhibit stunted growth and reduced crystalline cellulose levels in leaves. plos.org
Regulation of Extracellular Matrix Remodeling
TIP-1 has been implicated in the regulation of extracellular matrix (ECM) remodeling, particularly in the context of tumor angiogenesis. nih.govnih.govvulcanchem.comfrontiersin.org ECM remodeling is a dynamic process involving the deposition, degradation, and modification of ECM components, crucial for tissue development, homeostasis, and disease progression. frontiersin.orgnih.govmdpi.commdpi.com
Modulation of Fibronectin Gene Expression
Studies in human glioblastoma cells suggest that TIP-1 facilitates tumor-driven angiogenesis, partly by modulating fibronectin gene expression. nih.govnih.govvulcanchem.comvumc.org Fibronectin is a key glycoprotein (B1211001) component of the ECM, involved in cell adhesion, migration, and tissue repair. nih.govmdpi.com Biochemical analyses, including microarrays, have indicated that TIP-1 influences pathways that include the modulation of fibronectin gene expression to establish or maintain a pro-angiogenic tumor microenvironment. nih.govnih.gov TIP-1 knockdown in glioblastoma cells has been shown to reduce the expression of fibronectin 1 and other pro-angiogenic factors. nih.gov
Regulation of Urokinase-type Plasminogen Activator (uPA) Secretion
In addition to modulating fibronectin gene expression, TIP-1 is also involved in regulating the secretion of urokinase-type plasminogen activator (uPA). nih.govnih.govvulcanchem.com uPA is a serine protease that plays a significant role in ECM remodeling by converting plasminogen to plasmin, which degrades various ECM components. nih.gov Regulation of uPA secretion by TIP-1 contributes to the establishment of a pro-angiogenic microenvironment in tumors. nih.govnih.gov Functional assays and quantitative measurements have demonstrated that TIP-1 knockdown results in reduced production and secretion of angiogenic factors, including uPA. nih.gov
Regulatory Mechanisms of Tip1 Protein Expression and Activity
Transcriptional Regulation
Transcriptional regulation of the TIP1 gene, particularly in the budding yeast Saccharomyces cerevisiae, has been extensively studied, revealing its responsiveness to cell cycle progression, temperature shifts, and anaerobic conditions.
Cell Cycle-Dependent Expression (Yeast)
In Saccharomyces cerevisiae, the expression of the TIP1 gene is regulated in a cell cycle-dependent manner. Research indicates that TIP1 is primarily expressed during the G1 phase of the cell cycle. oup.comoup.comnih.gov This timing suggests a potential role for Tip1p (the protein product of TIP1) during or immediately following bud emergence, a period when cell wall remodeling is crucial. Studies using techniques like Northern blotting have shown increased mRNA levels of TIP1 when cells are arrested in G1 phase. oup.com This cell cycle-regulated expression contributes to the localized incorporation of Tip1p into the cell wall, predominantly in mother cells rather than buds. nih.gov
Induction by Temperature Shifts (Yeast)
The TIP1 gene in Saccharomyces cerevisiae is known to be inducible by temperature shifts, particularly cold shock. It was initially identified as a cold-shock-inducible gene. nih.govyeastgenome.org Exposure to low temperatures, such as 4°C or 10°C, leads to an upregulation of TIP1 expression. oup.comresearchgate.net This induction is part of a broader stress response that involves changes in the expression of several genes, including those encoding cell wall mannoproteins and proteins involved in trehalose (B1683222) and glycogen (B147801) production. oup.comresearchgate.net The critical induction temperature for TIP1 expression has been observed to be between 16°C and 18°C. nih.gov
Response to Anaerobic Conditions (Yeast)
TIP1 expression in Saccharomyces cerevisiae is also induced under anaerobic conditions. nih.govoup.comresearchgate.netnih.gov TIP1 belongs to the DAN/TIR gene family, which encodes cell wall mannoproteins expressed during anaerobiosis. nih.govoup.comresearchgate.net This induction is typically observed within an hour of a shift to anaerobic conditions. nih.govresearchgate.net The regulation of these anaerobic genes, including TIP1, involves the transcriptional activator Upc2p, which acts in concert with repressors like Mox1p and Mox2p via anaerobic response elements (AR1) in the gene promoters. oup.com Anaerobic SRP1 expression, a gene sharing similarities with TIP1, has been shown to be heme-dependent, although this influence does not appear to be mediated by the Rox1p repressor. nih.gov
Involvement of Stress Response Elements and Transcription Factors (e.g., Msn2/4, Hsf1, Gcn4, Yap)
The transcriptional regulation of TIP1 and other stress-responsive genes in yeast involves several key transcription factors and stress response elements. While direct, detailed evidence specifically linking Msn2/4, Hsf1, Gcn4, or Yap to the TIP1 promoter was not prominently found in the provided snippets, the context of yeast stress response provides insight into potential regulatory networks.
The environmental stress response (ESR) in Saccharomyces cerevisiae is largely controlled by the transcription factors Msn2 and Msn4 (Msn2/4), which bind to stress response elements (STREs). frontiersin.orgelifesciences.orgresearchgate.net Hsf1 (Heat Shock Factor 1) is a primary regulator of the heat shock response, binding to heat shock elements (HSEs) in the promoters of target genes. elifesciences.orgresearchgate.net There is a significant overlap in the target genes of Hsf1 and Msn2/4, consistent with the presence of both HSEs and STREs in their promoters. elifesciences.orgresearchgate.net Yap1 is another transcription factor involved in stress response, particularly oxidative stress. frontiersin.orgresearch-solution.com Gcn4 is a transcription factor related to the AP1 family in yeast and is involved in the general amino acid control pathway, which is linked to various stress responses. microbialcell.com
Given that TIP1 is induced by temperature shifts (a stress) and anaerobic conditions (also a stress), it is plausible that its transcription is influenced by these general stress response pathways and transcription factors, potentially through the presence of relevant binding sites in its promoter region. While Mox4 and Mot3 have been implicated in the regulation of other DAN/TIR genes, the regulation of TIP1 by these specific factors, or the direct involvement of Msn2/4, Hsf1, Gcn4, or Yap, requires further specific investigation of the TIP1 promoter. dntb.gov.ua
Post-Translational Regulation
Beyond transcriptional control, the activity and stability of TIP1 protein can be modulated through post-translational modifications.
E6-AP Ubiquitin Ligase-Mediated Degradation
Human this compound (also known as Tax-interacting protein 1) is a target for degradation mediated by the E6-AP ubiquitin ligase. ekb.egresearchgate.netd-nb.info The E6 oncoprotein from high-risk human papillomavirus (HPV) types, such as HPV-16, HPV-18, and HPV-33E6, can bind to TIP1 and, in conjunction with the E6-AP (UBE3A) protein-ubiquitin ligase, target TIP1 for proteasomal degradation. ekb.egresearchgate.net This degradation is dependent on the presence of E6-AP. ekb.egresearchgate.net The ability of HPV E6 to utilize E6-AP to degrade cellular proteins like TIP1 is considered important for its oncogenic functions. ekb.egd-nb.info Studies using in vitro degradation assays and Western blotting have demonstrated the reduction of TIP1 levels when co-transfected with HPV E6 and E6-AP, and the restoration of TIP1 levels in the presence of proteasome inhibitors or in the absence of E6-AP. ekb.egresearchgate.net
S-Acylation as a Regulatory Mechanism of Function
S-acylation, also known as palmitoylation, is a reversible post-translational modification involving the addition of fatty acyl chains, typically palmitate, to cysteine residues of proteins via a thioester linkage. This modification can significantly influence protein hydrophobicity, membrane association, trafficking, and protein-protein interactions nih.govnih.gov. In Arabidopsis thaliana, the protein designated TIP GROWTH DEFECTIVE1 (TIP1), also known as PAT24, functions as a protein S-acyl transferase (PAT), catalyzing this modification nih.govplos.orgresearchgate.net.
Arabidopsis TIP1/PAT24 contains an ankyrin repeat domain and a DHHC cysteine-rich domain, characteristic of PATs nih.govnih.gov. The cysteine residue within the DHHC motif is essential for its S-acyl transferase activity and the binding of palmitate nih.gov. Studies in Arabidopsis have demonstrated that TIP1/PAT24-mediated S-acylation is critical for normal plant cell growth, particularly in processes involving polarized growth such as root hair and pollen tube elongation nih.govplos.org. Mutation of TIP1 or inhibition of S-acylation through pharmacological agents like 2-bromopalmitate leads to defects in root hair elongation and polarity.
S-acylation by TIP1/PAT24 is thought to regulate root hair growth by directing proteins to specific areas of the plasma membrane nih.gov. This modification can affect protein association with membranes, signal transduction, and vesicle trafficking within cells, providing a swift and flexible control over protein localization and function nih.govnih.gov. While the precise targets of S-acylation by Arabidopsis TIP1/PAT24 are still being identified, its role as an S-acyl transferase highlights the importance of this reversible lipid modification in regulating protein function and cellular processes in plants nih.govplos.org.
The impact of Arabidopsis TIP1/PAT24 mutation or S-acylation inhibition on root hair phenotype is summarized in the table below based on research findings:
| Condition | Root Hair Length | Root Hair Polarity | Reference |
| Wild-type Arabidopsis | Normal | Normal | |
| tip1 mutant | Significantly reduced | Multiple initiations and branches | plos.org |
| 2-bromopalmitate treatment | Compromised | Compromised |
Interplay with Cellular Stress Responses
TIP1 proteins are also implicated in cellular responses to various forms of stress. In humans, the protein referred to as TIP-1 (Tax1BP3) is involved in the stress response. Studies have particularly focused on its dynamic behavior in response to ionizing radiation.
In the context of cancer biology, human TIP-1 (Tax1BP3) has been identified as a protein whose expression and localization are altered upon exposure to ionizing radiation (IR). TIP-1 is considered a radiation-inducible neo-antigen, meaning its presence or accessibility on the cell surface increases after irradiation.
Normally, human TIP-1 is predominantly an intracellular protein. However, upon IR exposure, TIP-1 is induced and translocates to the surface of cancer cells. This translocation has been observed in various cancer cell lines, including lung cancer (A549, LLC) and glioma (D54) cells. The increase in cell surface-associated TIP-1 is detectable within a few hours post-irradiation and can persist for a prolonged period.
The radiation-induced translocation of TIP-1 to the cell surface appears to be dose-dependent, with higher doses of IR leading to more effective induction of surface TIP-1. This phenomenon has been suggested as a potential molecular biomarker for assessing tumor response to radiation therapy in a time-efficient manner. While TIP-1 is expressed in various cell types, the radiation-induced translocation to the cell surface might be limited primarily to tumor cells.
The fold increase in cell surface-associated TIP-1 post-IR has been quantified in some studies:
| Cell Line | Time Post-IR (h) | Fold Increase in Cell Surface TIP-1 | Reference |
| A549 | 24 | 11 | |
| A549 | 48 | No significant increase compared to 24h | |
| D54 | 24 | 2 | |
| D54 | 48 | 1.8-fold increase compared to 24h |
This radiation-induced translocation of TIP-1 to the cell surface highlights a dynamic regulatory mechanism governing its localization in response to cellular stress, with potential implications for cancer treatment strategies.
Protein Protein Interaction Network of Tip1 Protein
PDZ Domain-Mediated Interactions
The PDZ domain is a common structural motif involved in mediating protein-protein interactions, often by recognizing specific amino acid sequences at the C-terminus of target proteins. nih.govcore.ac.uk The PDZ domain of TIP1 is classified as a Class I PDZ domain, which typically recognizes the consensus binding motif X-S/T-X-V/I/L-COOH at the C-terminus of its binding partners. mdpi.com This specificity allows TIP1 to interact with a diverse array of proteins, thereby integrating into multiple signaling networks.
Competition for PDZ Domain Binding Sites
A key aspect of TIP1's function lies in its ability to compete with other PDZ domain-containing proteins for binding to target proteins. nih.gov Because TIP1 is composed almost entirely of a single PDZ domain, it can act as a negative regulator or an antagonist of larger PDZ-based scaffolding proteins. nih.gov These larger scaffolds often contain multiple protein-protein interaction domains and are essential for assembling signaling complexes at specific subcellular locations. nih.gov
A well-documented example of this competitive interaction involves the potassium channel Kir 2.3. nih.gov In epithelial cells, the polarized plasma membrane expression of Kir 2.3 is maintained through its interaction with the mLin-7/CASK scaffold complex. nih.gov TIP1 can directly bind to the PDZ-binding motif at the C-terminus of Kir 2.3, thereby competing with mLin-7 for this interaction. nih.gov This competition disrupts the association of Kir 2.3 with the basolateral scaffold, leading to the endosomal targeting of the channel and a reduction in its cell surface expression. nih.gov This antagonistic activity suggests a general mechanism by which TIP1 can regulate the localization and function of other membrane proteins that possess a type I PDZ-binding motif. nih.gov
Recognition of C-Terminal and Internal Binding Motifs
The TIP1 PDZ domain exhibits a degree of promiscuity in its binding, allowing it to recognize a range of target proteins. mdpi.com Its primary mode of interaction is through the recognition of the canonical Class I PDZ binding motif, X-S/T-X-Φ-COOH (where Φ is a hydrophobic residue like V, I, or L), at the very end of a target protein. mdpi.comnih.gov The interaction involves the C-terminal carboxylate group of the ligand fitting into a specific binding pocket within the PDZ domain. nih.gov
However, research has revealed that TIP1's binding capabilities are not strictly limited to C-terminal motifs. mdpi.com It has been reported that TIP1 can also recognize a novel internal binding motif with the consensus sequence S/T-X-V/L-D within its target proteins. mdpi.com This ability to bind to internal sequences expands the potential repertoire of TIP1 interacting partners and suggests more complex regulatory mechanisms than simple C-terminal recognition. The binding specificity is determined by interactions between the amino acid side chains of the ligand and specific residues within the binding pocket of the PDZ domain. nih.gov
Key Interacting Partners and Associated Pathways
The diverse interactions mediated by the TIP1 PDZ domain place it as a regulatory hub in several key signaling pathways. Its interacting partners are involved in fundamental cellular processes, highlighting TIP1's role in maintaining cellular homeostasis and its potential contribution to disease when dysregulated. mdpi.com
Wnt Signaling Pathway Regulation
The Wnt signaling pathway is a highly conserved network that plays a critical role in embryonic development, cell proliferation, and tissue homeostasis. wikipedia.orgnih.gov The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is centered around the regulation of the protein β-catenin. wikipedia.orgtaylorandfrancis.com In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex". nih.gov Upon Wnt pathway activation, this degradation is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes. nih.govmedlineplus.gov
TIP1 is a known interaction partner of β-catenin (encoded by the CTNNB1 gene). researchgate.netspringernature.com This interaction is mediated by the TIP1 PDZ domain, which recognizes a C-terminal peptide motif on β-catenin. nih.gov Co-immunoprecipitation and Fluorescence Resonance Energy Transfer (FRET) experiments have confirmed a direct interaction between TIP1 and β-catenin. springernature.com The crystal structure of TIP1 in complex with the C-terminal peptide of β-catenin has been elucidated, providing a detailed view of the binding interface. nih.gov By binding to β-catenin, TIP1 can influence its subcellular localization and transcriptional activity.
Through its interaction with β-catenin, TIP1 functions as an inhibitor of the canonical Wnt/β-catenin signaling pathway. springernature.com Several studies suggest that TIP1 can sequester β-catenin, thereby preventing its translocation to the nucleus and subsequent activation of TCF/LEF family transcription factors. springernature.com This inhibitory role is a crucial aspect of TIP1's function in regulating cell growth and proliferation.
Interestingly, blocking the functional PDZ domain of TIP1 has been shown to have the opposite effect, leading to an increase in the nuclear translocation and transcriptional activity of β-catenin. springernature.com This results in the upregulation of Wnt target genes, such as Midkine (B1177420) (MDK), which can in turn promote cell proliferation and resistance to therapy in cancer cells. springernature.com This finding underscores the importance of the TIP1-β-catenin interaction in negatively regulating the Wnt signaling cascade. The table below summarizes the key proteins involved in the TIP1-mediated regulation of the Wnt pathway.
| Protein Name | Gene Name | Function in Wnt Pathway | Interaction with TIP1 |
| Tax-interacting protein 1 | TAX1BP3 | Inhibitor of Wnt/β-catenin signaling | Directly binds β-catenin |
| Beta-catenin | CTNNB1 | Central mediator, transcriptional co-activator | Direct interaction partner of TIP1 |
| Midkine | MDK | Wnt target gene, promotes proliferation | Upregulated upon TIP1 blockade |
This intricate interplay highlights TIP1 as a significant modulator of the Wnt/β-catenin pathway, with implications for both normal cellular function and the progression of diseases such as cancer. springernature.comnih.gov
Viral Oncoprotein Interactions
Tax-interacting protein 1 (TIP1), also known as Glutaminase-interacting protein (GIP), is a versatile scaffolding protein characterized by a single PSD95/Dlg/ZO-1 (PDZ) domain. This domain allows it to function as a crucial mediator in a variety of cellular processes by facilitating protein-protein interactions. Of particular significance are its interactions with viral oncoproteins, which can hijack and manipulate cellular pathways to promote viral replication and cellular transformation.
Human Papillomavirus (HPV) E6 Oncoprotein Interaction and Cell Transformation
The E6 oncoprotein of high-risk Human Papillomavirus (HPV) types, such as HPV16, is a key player in the development of cervical cancer. nih.gov The interaction between the HPV16 E6 oncoprotein and TIP1 is a critical event in cellular transformation. nih.govnih.gov This interaction is mediated by the C-terminal PDZ-binding motif of the E6 protein. youtube.com
The binding of HPV16 E6 to TIP1 can lead to the formation of a ternary complex with other cellular proteins, thereby altering their function and contributing to the oncogenic phenotype. nih.govnih.gov A significant consequence of this interaction is the cooperative activation of Cdc42, a member of the Rho family of small GTPases that plays a crucial role in cell proliferation, migration, and invasion. nih.govnih.gov
Research has shown that TIP1 interacts with ARHGEF16, a guanine (B1146940) nucleotide exchange factor (GEF) for Cdc42. nih.govnih.gov The formation of a complex between HPV16 E6, TIP1, and ARHGEF16 enhances the activation of Cdc42. nih.govnih.gov Cells expressing HPV16 E6 exhibit higher levels of activated Cdc42, and this activation can be diminished by silencing either TIP1 or ARHGEF16. nih.govnih.gov This suggests a pathway where the viral oncoprotein E6, through its interaction with TIP1, hijacks the cellular machinery to promote Cdc42-mediated signaling, which is linked to malignant progression. nih.govnih.gov
| Interacting Proteins | Function/Role in Interaction | Outcome of Interaction |
| TIP1 | Scaffolding protein with a PDZ domain | Mediates the assembly of a protein complex |
| HPV16 E6 Oncoprotein | Viral oncoprotein with a PDZ-binding motif | Binds to the PDZ domain of TIP1 |
| ARHGEF16 | Guanine nucleotide exchange factor (GEF) for Cdc42 | Is brought into the complex by TIP1 |
| Cdc42 | Rho family small GTPase | Becomes activated by the E6-TIP1-ARHGEF16 complex |
Human T-cell Leukemia Virus Type 1 (HTLV-1) Tax Protein Interaction
The Tax protein of Human T-cell Leukemia Virus Type 1 (HTLV-1) is a potent oncoprotein that plays a central role in the development of adult T-cell leukemia/lymphoma (ATL). nih.gov Tax is a pleiotropic protein that interacts with a multitude of cellular factors to deregulate various cellular processes, including transcription, cell cycle control, and apoptosis. nih.govmdpi.com One of the key interacting partners of the Tax protein is TIP1. nih.govnih.gov
The interaction between Tax and TIP1 is mediated by the C-terminal PDZ-binding motif of the Tax protein. uniprot.org This interaction is crucial for some of the transforming properties of Tax. By binding to TIP1, Tax can influence cellular signaling pathways, contributing to the malignant phenotype of HTLV-1-infected cells.
Rho Signaling Pathway Modulators (e.g., Rhotekin, ARHGEF16, CDC42)
TIP1 plays a significant role in modulating the Rho signaling pathway, which is essential for regulating the actin cytoskeleton, cell polarity, and cell migration. It achieves this by interacting with key components of this pathway.
Rhotekin: TIP1 interacts with Rhotekin, an effector of the RhoA GTPase. nih.govnih.gov This interaction is mediated by the C-terminal PDZ-binding motif of Rhotekin. nih.gov The formation of a complex between active RhoA, Rhotekin, and TIP1 in the cytoplasm generates a signal that leads to the strong activation of the c-Fos serum response element (SRE), a key regulator of gene expression. nih.govnih.gov
ARHGEF16 and CDC42: As mentioned in the context of HPV E6 interaction, TIP1 binds to ARHGEF16, a GEF that activates Cdc42. nih.govnih.gov This interaction is crucial for the activation of Cdc42, a process that is enhanced by the presence of the HPV16 E6 oncoprotein. nih.govnih.gov The activation of Cdc42 is a key event in cellular transformation and invasion. nih.govnih.govfrontiersin.org TOCA1 (transducer of Cdc42-dependent actin assembly) is another effector of Cdc42 that is involved in actin rearrangements. nih.govnih.govplos.org
| Interacting Modulator | Function/Role | Consequence of Interaction with TIP1 |
| Rhotekin | RhoA effector protein | Activation of the c-Fos serum response element |
| ARHGEF16 | Guanine nucleotide exchange factor for Cdc42 | Activation of Cdc42 |
| CDC42 | Rho family small GTPase | Modulation of cellular processes like transformation and invasion |
Ion Channel Regulation (e.g., Potassium channel Kir2.3, LIN7A)
TIP1 is involved in the regulation of ion channels, which are crucial for maintaining cellular homeostasis and electrical excitability.
Potassium channel Kir2.3: TIP1 binds with high affinity to the inwardly rectifying potassium channel Kir2.3, which is important for maintaining potassium homeostasis in epithelial and neuronal cells. nih.gov This interaction, mediated by the C-terminal PDZ-binding motif of Kir2.3, leads to the intracellular accumulation of the channel in cultured epithelial cells. nih.gov The phosphorylation of a serine residue within this motif can dynamically regulate the association between Kir2.3 and TIP1. nih.gov This suggests that TIP1 may act as a regulator in the endocytic pathway of Kir2.3. nih.gov
LIN7A: TIP1 can compete with mammalian LIN7A (also known as Veli), another PDZ domain-containing protein, for binding to Kir2.3. nih.gov The binding affinity of Kir2.3 to TIP1 is much stronger than to LIN7A, indicating that TIP1 can uncouple Kir2.3 from its basolateral membrane anchoring complex. nih.gov
Metabolic Enzyme Interactions (e.g., Glutaminase)
TIP1 was initially identified as a protein that interacts with the C-terminus of the kidney-type glutaminase (B10826351) (KGA), an enzyme crucial for glutamate metabolism. This interaction gives TIP1 its alternative name, Glutaminase-interacting protein (GIP). Glutaminase plays a significant role in cancer cell metabolism by providing a source of nitrogen and carbon for biosynthesis and energy production. The interaction with TIP1 suggests a potential role for this scaffolding protein in regulating metabolic pathways.
Tumor Suppressor Interactions (e.g., LZAP, p53, ARF, HDM2)
The interaction of TIP1 with tumor suppressor proteins highlights its complex role in cancer biology.
LZAP: While direct interaction studies between TIP1 and LZAP (also known as ZAP, ZC3HAV1) are not extensively detailed in the provided context, the involvement of both proteins in pathways related to cell growth and signaling suggests potential functional links that warrant further investigation. ZAP is known to be involved in inhibiting retrotransposition and has roles in the unfolded protein response and epithelial-mesenchymal transition. plos.orgnih.gov
Interactions with Transmembrane Receptors (e.g., PlexinD1)
Research has identified an interaction between TIP1 and the transmembrane receptor PlexinD1. This connection was initially discovered through a yeast two-hybrid screen, a technique used to identify protein-protein interactions. Further evidence supporting this interaction comes from immunofluorescent imaging studies, which have suggested that TIP1 and PlexinD1 may co-localize within the cell, indicating they are present in the same subcellular locations and may function together. nih.gov PlexinD1 is known to play crucial roles in axon guidance, angiogenesis, and cancer progression, and its interaction with a scaffolding protein like TIP1 could be significant for its signal transduction capabilities.
Interactions with DNA Binding Proteins (e.g., AHDC1)
TIP1 has been shown to interact with the AT-Hook DNA Binding Motif Containing 1 (AHDC1) protein. This interaction was also confirmed using a yeast two-hybrid screen. nih.gov Significantly, this interaction is dependent on the presence of a C-terminal PDZ binding domain within the AHDC1 protein. nih.gov Mutant versions of AHDC1 that lack this specific domain were unable to bind to TIP1, highlighting the critical role of this motif in mediating the interaction. nih.gov AHDC1 is a protein with a known role in nuclear processes, and its association with TIP1 suggests a potential role for TIP1 in the regulation of gene expression or other nuclear functions.
Cellulose (B213188) Synthase Complex (CSC) Interactions (Plants)
In the realm of plant biology, the TIP1 protein, known as TIP GROWTH DEFECTIVE 1, plays a crucial role in cellulose synthesis through its interaction with the Cellulose Synthase Complex (CSC). This interaction has been robustly validated through multiple experimental approaches, including immunoprecipitation, bimolecular fluorescence complementation (BiFC) assays, and split-ubiquiquitin-based membrane yeast two-hybrid assays. These studies have demonstrated that TIP1 directly interacts with components of the CSC, specifically the Cellulose Synthase A (CESA) proteins. The functional consequence of this interaction is a positive influence on the biosynthesis of cellulose, a key component of the plant cell wall.
| Interacting Partner | Experimental Validation Methods | Functional Outcome |
| Cellulose Synthase Complex (CSC) | Immunoprecipitation, Bimolecular Fluorescence Complementation (BiFC), Split-Ubiquitin Yeast Two-Hybrid | Positive regulation of cellulose biosynthesis |
TOPLESS Corepressor Family (Plants)
In a fascinating example of inter-kingdom interactions, a fungal effector protein from the pathogen Ustilago maydis, named Tip1, has been found to interact with the TOPLESS (TPL) corepressor family of proteins in its host, maize. The TOPLESS family are transcriptional corepressors that play a vital role in regulating various signaling pathways in plants, including those related to hormones like auxin. The interaction between the fungal Tip1 and the maize TPL proteins leads to the induction of auxin signaling, which is thought to be a strategy employed by the pathogen to manipulate the host's cellular processes for its own benefit.
Dynamic Nature of this compound Interactions
The interaction network of TIP1 is not a fixed entity but is instead a dynamic system that can be reconfigured in response to various cellular signals and environmental cues. This dynamism allows for a flexible and precise regulation of cellular functions.
Context-Dependent Binding and Functional Outcomes
The binding of TIP1 to its various partners and the subsequent functional outcomes are highly dependent on the cellular context. This context can be defined by a variety of factors, including the specific cell type, the developmental stage of the organism, and the presence of external stimuli or stressors.
One clear example of this context-dependent behavior is the response of human TIP1 to ionizing radiation. In cancer cells, exposure to radiation induces the translocation of TIP1 to the cell surface. nih.govnih.gov This change in subcellular localization is a significant contextual shift that likely alters the repertoire of available binding partners for TIP1. While the full spectrum of these altered interactions is still under investigation, this translocation event has been linked to changes in cellular processes such as proliferation and radiosensitivity. nih.gov This suggests that in the context of radiation-induced stress, TIP1's function is dynamically modulated through its relocalization, leading to different downstream effects.
Furthermore, the function of TIP1 can be influenced by post-translational modifications (PTMs). PTMs, such as phosphorylation, can alter the structure and charge of a protein, thereby affecting its ability to interact with other proteins. nih.govwikipedia.orgnews-medical.netnih.govnih.govmdpi.comyoutube.comyoutube.com While specific PTMs regulating TIP1's interactions are an active area of research, the principle of PTM-mediated regulation of protein-protein interactions is a well-established mechanism for achieving context-dependent functional outcomes. nih.govwikipedia.orgnews-medical.netnih.govnih.govmdpi.comyoutube.comyoutube.com
Roles in Disease Pathophysiology: Mechanistic Insights
Cancer Pathogenesis Mechanisms
TIP-1 contributes to the development and progression of cancer through multiple mechanisms, including promoting angiogenesis, enhancing cell motility, and modulating key signaling pathways. nih.govnih.govfrontiersin.orgresearchgate.net
Facilitation of Angiogenesis and Tumor Formation (e.g., Glioblastoma)
TIP-1 has been shown to facilitate tumor-driven angiogenesis and promote the formation of human glioblastoma cells in mouse models. nih.govnih.gov Studies using orthotopic and heterotopic mouse models of human glioblastomas have characterized TIP-1 as a contributing factor to this process. nih.govnih.gov Biochemical analyses suggest that TIP-1 may utilize multiple pathways, including modulating fibronectin gene expression and uPA protein secretion, to establish or maintain a pro-angiogenic microenvironment within glioblastoma. nih.govnih.gov TIP-1 knockdown with RNA interference significantly delayed tumor formation of human glioblastoma cell lines in animal models. nih.gov The expression levels of TIP-1 are elevated in high-grade gliomas compared to low-grade gliomas or normal brain tissue. nih.gov
Promotion of Cell Migration, Invasion, Adhesion, and Metastasis (e.g., Breast Cancer)
Contribution to Tumor Growth and Maintenance of Pro-angiogenic Microenvironment
TIP-1 contributes to tumor growth and the maintenance of a pro-angiogenic microenvironment. In glioblastoma, TIP-1 drives gene expression and protein production for angiogenesis. nih.gov Functional assays and quantitative measurements have indicated that TIP-1 knockdown results in reduced production and secretion of angiogenic factors, including uPA, TSG14, IGFBP1, and IGFBP3. nih.gov uPA plays crucial roles in modulating the extracellular matrix to establish a pro-angiogenic tumor microenvironment. nih.gov In gastric cancer, GIPC1 promotes tumor growth and migration, and its silencing decreased tumor growth and migration in mouse models. nih.govresearchgate.net GIPC1 is involved in angiogenesis and lymphangiogenesis. nih.gov
Modulation of Key Oncogenic and Tumor Suppressor Pathways (e.g., Wnt/β-catenin, p53 ubiquitination)
TIP-1 interacts with and modulates several key signaling pathways involved in cancer. While one study reported that TIP-1 inhibits the transcriptional activity of beta-catenin in colon cancer, its role in beta-catenin-regulated fibronectin gene expression in glioblastoma cells appears unlikely. nih.gov TIP-1 is involved in the regulation of Wnt signaling pathways through the transcriptional regulation of β-catenin. researchgate.net
TIP-1 also affects the p53 pathway. Biochemical studies have indicated that TIP-1 protein promotes p53 ubiquitination, leading to reduced p53 protein levels. plos.org p53 and its ubiquitination are required for the TIP-1 regulated cellular response to ionizing radiation. plos.org TIP-1, through its PDZ domain, binds to LZAP, a tumor suppressor functioning through ARF binding and p53 activation. plos.org The presence of TIP-1 enhances the protein association between LZAP and ARF and modulates the functionality of ARF/HDM2 towards multi-ubiquitination of p53, while depleting TIP-1 rescued p53 from polyubiquitination and degradation in irradiated glioma cells. plos.org The Akt/Mdm2/p53 axis is also downstream of GIPC signaling in breast cancer cells. researchgate.netaacrjournals.org GIPC1 can interact with IGF-1R and TGFβ-IIIR to regulate the proliferation of breast cancer cells. nih.gov GIPC1 is also involved in activating the PDGFR/PI3K/AKT signaling pathway in gastric cancer, promoting cell proliferation and migration. nih.govresearchgate.netresearchgate.net The NRP-1/GIPC1 pathway is suggested to play a vital role in glioblastoma through the PI3K/Akt/NFκB pathway. nih.gov
Association with Malignant Glioma Progression and Poor Prognosis
High TIP-1 expression levels correlate with the poor prognosis of human glioblastoma patients. nih.govnih.gov Meta-analyses of published data have established this correlation. nih.govnih.gov Elevated TIP-1 expression levels are observed in advanced human malignant gliomas. nih.gov Survival probability analysis of glioblastoma patients indicates that the TIP-1 expression level is a putative prognostic biomarker, with patients having high TIP-1 expression levels experiencing significantly shorter survival times after diagnosis compared to those with relatively low TIP-1 expression. nih.gov TIP-1 expression levels correlate with the poor prognosis of human malignant gliomas after radiotherapy. plos.org
Cancer Therapy Resistance Mechanisms
TIP-1 has been identified as a protein that confers resistance of glioma cells to ionizing radiation (IR). plos.org Studies with human glioma cell lines have demonstrated that TIP-1 depletion sensitized the cells to IR, whereas ectopic expression of TIP-1 protected glioma cells from IR-induced DNA damage and cell death. plos.org Biochemical studies suggest that TIP-1 promotes p53 ubiquitination, reducing p53 levels, which is involved in the cellular response to IR. plos.org Depleting TIP-1 in a mouse xenograft model of glioblastoma improved tumor growth control with IR. plos.org This suggests that antagonizing TIP-1 might be a novel approach to sensitize malignant gliomas to radiotherapy. plos.org
Summary of TIP-1's Role in Cancer Pathogenesis
| Cancer Type | Role of TIP-1 (GIPC1) | Associated Mechanisms |
| Glioblastoma | Facilitates angiogenesis and tumor formation; Associated with poor prognosis. nih.govnih.gov | Modulating fibronectin gene expression, uPA protein secretion; NRP-1/GIPC1 pathway involving PI3K/Akt/NFκB. nih.govnih.govnih.gov |
| Breast Cancer | Promotes cell migration, invasion, adhesion, and metastasis. nih.govnih.govnih.gov | Interaction with MyoGEF; Downregulation of cell adhesion and motility genes (e.g., integrins, paxillin); Akt/Mdm2/p53 axis; Interaction with IGF-1R, TGFβ-IIIR. nih.govresearchgate.netnih.govnih.govnih.govaacrjournals.org |
| Gastric Cancer | Promotes tumor growth and migration. nih.govresearchgate.net | Activating PDGFR/PI3K/AKT signaling pathway. nih.govresearchgate.netresearchgate.net |
| Malignant Glioma | Confers radioresistance; Associated with poor prognosis after radiotherapy. plos.org | Promoting p53 ubiquitination and reducing p53 levels; Interaction with LZAP and modulation of ARF/HDM2. plos.org |
Conferring Radioresistance in Malignant Glioma Cells
Malignant gliomas are known for their poor response to radiation therapy, a challenge attributed, in part, to intrinsic or acquired radioresistance. Research has identified TIP1 as a protein that confers this resistance in glioma cells. nih.gov Meta-analysis studies have indicated a correlation between high TIP1 expression levels and a poorer prognosis for human malignant gliomas following radiotherapy. nih.govplos.org
Experimental studies using established human glioma cell lines have demonstrated that reducing TIP1 levels through depletion with specific shRNAs sensitizes these cells to ionizing radiation (IR). nih.govplos.org Conversely, the ectopic expression of TIP1 has been shown to protect glioma cells from IR-induced DNA damage and cell death. nih.govplos.org
Biochemical investigations have shed light on the mechanisms by which TIP1 influences radioresistance. TIP1 protein has been shown to promote p53 ubiquitination, leading to reduced p53 protein levels. nih.govplos.org The cellular response to IR regulated by TIP1 is dependent on p53 and its ubiquitination. nih.gov A yeast two-hybrid screening identified LZAP as a novel TIP1-interacting protein, binding through TIP1's single PDZ domain. nih.govplos.org The presence of TIP1 enhances the protein association between LZAP and ARF, modulating the functionality of the ARF/HDM2 complex towards the multi-ubiquitination of p53. nih.gov Depleting TIP1, on the other hand, rescues p53 from polyubiquitination and degradation in irradiated glioma cells. nih.gov Studies using a mouse xenograft model further supported these findings, showing that depleting TIP1 within D54 cells improved tumor growth control with IR. nih.gov These results suggest that targeting TIP1 could be a novel approach to sensitize malignant gliomas to radiotherapy by modulating p53 protein stability. nih.govplos.org
Role in DNA Damage Response and Cell Death Pathways
The DNA damage response (DDR) is a complex network of pathways that sense, signal, and repair damaged DNA, or, if the damage is too severe, trigger programmed cell death. mdpi.comfrontiersin.orgnih.govsigmaaldrich.com TIP1's involvement in conferring radioresistance in glioma cells is intrinsically linked to its influence on the DDR and cell death pathways. nih.govplos.org
As discussed in the previous section, TIP1 promotes the ubiquitination and degradation of p53, a key protein in the DDR that can induce cell cycle arrest or apoptosis in response to DNA damage. nih.govplos.orgmdpi.comsigmaaldrich.com By reducing p53 levels, TIP1 can suppress p53 activation following irradiation, thereby protecting glioma cells from IR-induced DNA damage and cell death. nih.govplos.org This modulation of p53 stability by TIP1 represents a mechanism by which it contributes to radioresistance. nih.govplos.org
The interplay between TIP1 and the p53 pathway highlights a crucial link between TIP1 and the cellular decision between survival and death following genotoxic stress. nih.govplos.orgmdpi.comnih.gov Further research is needed to fully elucidate the intricate mechanisms by which TIP1 interacts with other components of the DDR and cell death machinery.
Plant Disease and Stress Responses
This compound, in the context of plant biology, refers to Topless (TPL)-interacting protein 1, an effector protein secreted by certain plant pathogens. This protein plays a role in manipulating plant signaling pathways to the pathogen's advantage.
Methodologies and Research Tools for Studying Tip1 Protein
Biochemical and Biophysical Approaches
Biochemical and biophysical techniques are fundamental for understanding the intrinsic properties of TIP1 protein, including its structure, stability, and interactions with other molecules.
Protein Purification and Recombinant Protein Production
Obtaining a pure sample of this compound is a critical first step for many biochemical and biophysical studies. Recombinant protein production involves expressing the gene encoding TIP1 in a host organism, such as bacteria, yeast, or mammalian cells, to produce large quantities of the protein sinobiological.com. This process typically involves amplifying the gene of interest, inserting it into an expression vector, and transforming it into a suitable host sinobiological.com.
Protein purification methods are then employed to isolate the recombinant this compound from the complex mixture of cellular components sinobiological.comstackwave.com. Affinity chromatography is a widely used technique for purifying recombinant proteins, often utilizing affinity tags engineered into the protein sequence (e.g., His-tag or GST-tag) that bind specifically to a ligand immobilized on a resin stackwave.comneb.comamericanpharmaceuticalreview.com. Other chromatography techniques, such as ion exchange chromatography and size exclusion chromatography, can also be used, often in combination, to achieve high purity stackwave.com.
Protein-Protein Interaction Assays (e.g., GST Pull-down, Yeast Two-Hybrid, ELISA, BIAcore)
Understanding which proteins interact with TIP1 is crucial for deciphering its cellular functions. Several techniques are employed to identify and validate these protein-protein interactions.
GST Pull-down: This in vitro method utilizes a "bait" protein fused to Glutathione (B108866) S-transferase (GST), which is immobilized on glutathione beads sigmaaldrich.comnih.govpromega.comthermofisher.com. A cell lysate containing potential "prey" proteins is incubated with the immobilized GST-tagged TIP1 (as the bait). Proteins that interact with TIP1 are captured on the beads and can then be analyzed, often by SDS-PAGE and Western blotting or mass spectrometry, to identify the interacting partners sigmaaldrich.comnih.gov.
Yeast Two-Hybrid (Y2H): This in vivo technique is used to discover and confirm protein interactions sigmaaldrich.compromega.com. It relies on reconstituting a functional transcription factor when two proteins of interest (e.g., TIP1 and a potential interacting partner) interact, leading to the expression of a reporter gene promega.com.
ELISA (Enzyme-Linked Immunosorbent Assay): While often used for quantifying proteins, ELISA can be adapted to study protein-protein interactions by immobilizing one protein on a plate and detecting the binding of a second protein using a specific antibody biocompare.com.
BIAcore (Surface Plasmon Resonance - SPR): SPR-based systems like BIAcore provide real-time, label-free analysis of molecular interactions, including protein-protein binding biocompare.com. One protein is immobilized on a sensor surface, and the binding of a second protein is measured based on changes in refractive index biocompare.com. This technique can provide information about binding kinetics and affinity biocompare.com.
Protein Characterization Techniques (e.g., SDS-PAGE, Mass Spectrometry)
Once this compound is purified, various techniques are used to characterize its properties.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This widely used technique separates proteins primarily based on their molecular weight researchgate.netatascientific.com.auijisrt.com. Proteins are denatured and coated with SDS, giving them a uniform negative charge, so their migration through the gel matrix is determined mainly by size ijisrt.com. SDS-PAGE is essential for assessing protein purity and determining the molecular weight of purified TIP1 researchgate.netatascientific.com.au. It is also often a preliminary step before Western blotting or mass spectrometry atascientific.com.auijisrt.com.
Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and sequence of proteins and peptides atascientific.com.aumdpi.com. Coupled with techniques like SDS-PAGE or chromatography, MS can be used to identify purified this compound, analyze post-translational modifications, and identify interacting proteins in pull-down assays sigmaaldrich.comnih.govmdpi.comresearchgate.net.
Microarray and Antibody Array-Based Gene and Protein Profiling
Microarray technology allows for the high-throughput analysis of gene and protein expression levels.
Protein Microarrays: These arrays involve immobilizing a collection of proteins or antibodies on a solid surface researchgate.netnih.gov. Antibody microarrays, specifically, consist of capture antibodies used to detect specific antigens (proteins) in a sample biocompare.comsigmaaldrich.com. These arrays can be used to profile the expression levels of multiple proteins simultaneously in various samples, providing insights into how TIP1 expression might change in different biological conditions or in response to stimuli nih.govbiocompare.comsigmaaldrich.com. Some protein microarrays utilize recombinant full-length proteins as antigens for antibody profiling nih.gov.
Cellular and Molecular Biology Techniques
Cellular and molecular biology techniques are employed to study the function of this compound within its cellular context and to manipulate its expression.
Gene Silencing (e.g., shRNA, RNA Interference)
Gene silencing techniques are used to reduce or eliminate the expression of the gene encoding this compound, allowing researchers to study the resulting phenotypic effects and infer the protein's function.
RNA Interference (RNAi): This natural biological process involves RNA molecules that suppress gene expression abcam.comwikipedia.orgwikipedia.org. Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells to target and degrade the mRNA of the gene of interest (e.g., the gene encoding TIP1), thereby preventing protein translation abcam.comwikipedia.orgwikipedia.orgsigmaaldrich.com.
shRNA (short hairpin RNA): shRNAs are short RNA sequences that form a hairpin structure abcam.comsigmaaldrich.com. They are typically expressed from a plasmid or viral vector introduced into cells sigmaaldrich.com. Inside the cell, shRNAs are processed by the enzyme Dicer into siRNAs, which then enter the RNA-induced silencing complex (RISC) to target and cleave complementary mRNA abcam.comwikipedia.orgsigmaaldrich.com. Using shRNA to silence the TIP1 gene allows researchers to investigate the consequences of reduced TIP1 levels on cellular processes sigmaaldrich.com.
These methodologies, ranging from protein purification and interaction studies to gene silencing and high-throughput profiling, provide a comprehensive toolkit for researchers to investigate the diverse roles and mechanisms of this compound in biological systems.
Gene Overexpression and Ectopic Expression Systems
Gene overexpression and ectopic expression systems are fundamental tools used to investigate the function of a protein by increasing its cellular concentration or expressing it in a cell type where it is not normally found. For this compound, these systems can help elucidate the effects of elevated TIP1 levels on various cellular processes. For example, ectopic expression of functional TIP-1 has been used to study its impact on protein interactions in migrating cells. researchgate.net Overexpression of aquaporin genes, including AtTIP1;1 in Arabidopsis, has been shown to enhance water stress tolerance in transgenic plants. researchgate.net Overexpression of the CaTIP1-1 pepper gene in tobacco also conferred tolerance to osmotic stresses. nih.gov In Schizosaccharomyces pombe, overexpression of tip1 has been associated with altered cell morphology, such as bent or lemon-shaped cells. pombase.org
Confocal Microscopy and Immunofluorescent Staining for Subcellular Localization
Confocal microscopy, often coupled with immunofluorescent staining, is a powerful technique for visualizing the subcellular localization of proteins within intact cells with high resolution. ntu.edu.sgnih.gov This method is crucial for determining where this compound resides within the cell and whether its localization changes under different conditions or in the presence of interacting partners. Immunofluorescent staining uses antibodies specific to this compound (or a tag fused to it) that are conjugated to fluorescent dyes. plos.orgnih.gov Confocal microscopy can effectively distinguish between membrane staining and intracellular staining, which is difficult with conventional microscopy. ntu.edu.sg
Studies have utilized confocal microscopy to observe the localization of this compound. For instance, transient expression of CaTIP1-1-GFP in tobacco suspension cells revealed its localization in the tonoplast. nih.gov Confocal microscopy of GFP-TIP1;1 fusion protein in stably transformed Arabidopsis plants showed its presence in all cells, with the highest intensity in the phloem vasculature and association with the tonoplast and regions near chloroplasts in mesophyll cells. researchgate.net Immunofluorescence staining has also been used to visualize TIP-1 expression and verify the efficiency of TIP-1 knockdown in glioblastoma cells. researchgate.netnih.gov In some cases, radiation has been shown to induce TIP-1 translocation onto the plasma membrane of cancer cells, which can be visualized by fluorescent staining. plos.org Immunofluorescence staining of phosphorylated paxillin (B1203293) has also been used in conjunction with TIP-1 studies to assess focal adhesion formation. nih.gov
Cell-Based Functional Assays (e.g., Clonogenic Assays, Cell Migration, Invasion, Adhesion Assays)
Cell-based functional assays are essential for assessing the biological impact of manipulating this compound levels or activity on cellular behaviors relevant to various physiological and pathological processes, particularly in cancer research.
Clonogenic Assays: Also known as colony formation assays, these measure the ability of a single cell to grow into a colony, providing an assessment of cell survival and reproductive death after treatments like radiation or cytotoxic agents. scispace.comresearchgate.nettudublin.ie Clonogenic assays have been used to evaluate the susceptibility of TIP-1-positive and -negative cells to ionizing radiation, showing that fewer TIP-1-positive cells survived after treatment. plos.orgnih.gov
Cell Migration and Invasion Assays: These assays measure the ability of cells to move and invade through barriers, processes critical in development, wound healing, and cancer metastasis. The Boyden chamber assay is a widely used method, where cells migrate or invade through a porous membrane, sometimes coated with Matrigel for invasion studies. frontiersin.orgsigmaaldrich.com Studies on TIP-1 have employed Boyden chamber-based assays to demonstrate that TIP-1 knockdown significantly inhibited the migration and invasion capabilities of human breast cancer and glioblastoma cells. nih.govnih.gov
Cell Adhesion Assays: These assays quantify the ability of cells to adhere to a substrate, such as extracellular matrix proteins. Cell adhesion is crucial for tissue integrity and cell migration. Cell adhesion assays on extracellular matrices have shown that TIP-1 primarily affected the adhesion of certain breast cancer cells to fibronectin. nih.gov
Research findings using these assays have indicated that TIP-1 knockdown suppresses cell proliferation, migration, and invasion in human breast cancer cells. nih.gov Similarly, TIP-1 knockdown inhibited migration and invasion of human glioblastoma cells. nih.gov Adhesion assays have revealed the importance of TIP-1 regulated expression of integrin alpha-5 in cell adhesion. nih.gov In Candida glabrata, deletion of Srp1/Tip1-family genes affected adherence to epithelial cells. asm.org
Here is a summary table of cell-based functional assays used in TIP1 research:
| Assay Type | Measured Outcome | Example Application in TIP1 Research | Relevant Search Result Indices |
| Clonogenic Assay | Cell survival and reproductive death | Evaluating susceptibility of cells with different TIP-1 levels to radiation. plos.orgnih.gov | plos.orgnih.govscispace.comresearchgate.nettudublin.ie |
| Cell Migration Assay | Cell movement towards a stimulus or into a space | Assessing the effect of TIP-1 knockdown on cancer cell migration. nih.govnih.gov | nih.govnih.govfrontiersin.orgsigmaaldrich.com |
| Cell Invasion Assay | Cell movement through a barrier (e.g., Matrigel) | Assessing the effect of TIP-1 knockdown on cancer cell invasion. nih.govnih.gov | nih.govnih.govfrontiersin.orgsigmaaldrich.com |
| Cell Adhesion Assay | Cell attachment to a substrate | Studying the impact of TIP-1 on adhesion to extracellular matrix proteins like fibronectin. nih.gov | nih.gov |
Genetic and Mutagenesis Strategies
Genetic and mutagenesis strategies are employed to understand the role of this compound by altering its genetic sequence or expression, allowing researchers to study the consequences of these alterations on protein function and cellular phenotype.
Gene Knockdown and Knockout Models (e.g., Yeast, Arabidopsis)
Gene knockdown and knockout techniques reduce or eliminate the expression of a specific gene, enabling researchers to study the loss-of-function phenotype.
Gene Knockdown: This typically involves using techniques like RNA interference (RNAi) or short hairpin RNAs (shRNAs) to reduce mRNA levels and thus protein expression. RNAi-mediated TIP-1 knockdown has been used in human invasive breast cancer cells to study its effects on cell adhesion, proliferation, migration, and invasion. nih.govresearchgate.net Stable cell lines with TIP-1 knockdown have been developed using shRNA sequences to study its impact on Rho GTPase activation and glioblastoma cell migration and invasion. nih.gov TIP-1 depletion with shRNAs has also been used to sensitize glioma cells to ionizing radiation. researchgate.net
Gene Knockout: This involves permanently deleting or inactivating a gene in an organism or cell line. While specific examples of complete TIP1 knockout models in yeast or Arabidopsis within the search results for these methods are limited to mentions of mutant phenotypes, the concept is broadly applicable. For example, studies on Arabidopsis TIP1 (TIP GROWTH DEFECTIVE1) have involved analyzing tip1 mutants, which exhibit defects in cell growth, particularly root hair elongation. researchgate.netnih.govnih.govresearchgate.net In Saccharomyces cerevisiae, the TIP1 gene encodes a cell wall mannoprotein, and studies involve analyzing tip1 mutants or complementation with Arabidopsis TIP1. nih.govyeastgenome.org In Candida glabrata, deletion of Srp1/Tip1-family genes has been studied to understand their role in cell wall remodeling and virulence. asm.org
Here is a table summarizing the use of gene knockdown/knockout models:
| Model Organism/System | Technique Used | Research Focus | Relevant Search Result Indices |
| Human Cancer Cell Lines | RNAi, shRNA knockdown | Studying effects on cell adhesion, migration, invasion, proliferation, and radiosensitivity. nih.govnih.govresearchgate.netresearchgate.net | nih.govnih.govresearchgate.netresearchgate.net |
| Arabidopsis thaliana | Mutant analysis | Investigating roles in cell growth and root hair elongation. researchgate.netnih.govnih.govresearchgate.net | researchgate.netnih.govnih.govresearchgate.net |
| Saccharomyces cerevisiae | Mutant analysis, Complementation | Studying cell wall structure and function, complementation with plant TIP1. nih.govyeastgenome.org | nih.govyeastgenome.org |
| Candida glabrata | Gene deletion | Investigating roles in cell wall remodeling and virulence. asm.org | asm.org |
Site-Directed Mutagenesis for Functional Domain Analysis
Site-directed mutagenesis is a technique used to introduce specific, targeted changes to the DNA sequence of a gene, resulting in alterations to the amino acid sequence of the encoded protein. bioinnovatise.comaddgene.orgspringernature.com This is particularly useful for studying the function of specific domains or residues within a protein, such as the PDZ domain of TIP1. nih.govaacrjournals.org
By creating mutations in the PDZ domain of TIP1, researchers can investigate its role in protein-protein interactions and downstream signaling pathways. For example, a TIP-1 mutant protein (H90A) with an abolished PDZ ligand binding capability was used in binding assays to confirm that certain peptides bind to TIP-1 through its PDZ domain. nih.gov Studies blocking the functional PDZ domain of TIP1 with antibodies have been shown to induce cytotoxicity in lung cancer cells and upregulate midkine (B1177420) expression via the β-catenin/Wnt signaling pathway. researchgate.netaacrjournals.org Site-directed mutagenesis has also been used in yeast two-hybrid screens and in vitro pull-down assays to analyze interactions between TIP-1 and its binding partners. nih.govresearchgate.net
Map-Based Cloning and Complementation Analysis (Plants)
Map-based cloning, also known as positional cloning, is a strategy primarily used in plant genetics to isolate a gene responsible for a specific trait or mutant phenotype based on its genetic linkage to known molecular markers. ndsu.edu Once a candidate gene is identified, complementation analysis is performed to confirm that this gene is indeed the one responsible for the observed phenotype. ndsu.edu This involves introducing the wild-type version of the candidate gene into the mutant plant; if the wild-type phenotype is restored, it confirms the identity of the gene. ndsu.edu
This approach was instrumental in identifying the Arabidopsis TIP1 gene (TIP GROWTH DEFECTIVE1). Researchers identified TIP1 by map-based cloning and complementation of the mutant phenotype. researchgate.netnih.govnih.gov This involved identifying markers linked to the tip1 mutation, using these markers to isolate the corresponding genomic region, identifying candidate genes within that region, and finally performing complementation by introducing the wild-type TIP1 gene into tip1 mutants to rescue the growth defect phenotype. researchgate.netnih.govnih.gov Complementation analysis has also been used to show that Arabidopsis TIP1 can complement defects in the yeast S-acyl transferase mutant akr1Δ, suggesting conserved function. nih.govresearchgate.net
| Method | Description | Application in Plant TIP1 Research | Relevant Search Result Indices |
| Map-Based Cloning | Isolating a gene based on its genetic linkage to markers. | Identifying the ArabidopsisTIP1 gene responsible for growth defects. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.govndsu.edu |
| Complementation Analysis | Introducing a wild-type gene into a mutant to restore the normal phenotype, confirming gene identity. | Confirming the identity of ArabidopsisTIP1 and showing functional conservation with yeast AKR1p. researchgate.netnih.govnih.govresearchgate.net | researchgate.netnih.govnih.govresearchgate.netndsu.edu |
In vivo Model Systems
In vivo model systems are crucial for understanding the biological functions of this compound within living organisms, particularly in the context of disease and development.
Xenograft and Orthotopic Mouse Models of Cancer
Xenograft and orthotopic mouse models are widely used to study human cancer progression and evaluate potential therapeutic targets, including TIP1. In these models, human cancer cells or tissues are implanted into immunodeficient mice biorxiv.org. Xenograft models typically involve subcutaneous implantation, while orthotopic models involve implanting tumors in the organ of origin, which can better recapitulate the tumor microenvironment and metastatic process reactionbiology.com.
Studies utilizing these models have investigated the role of TIP1 in various cancers, such as glioblastoma and breast cancer. In human glioblastoma, elevated TIP1 expression levels have been correlated with poor prognosis nih.govnih.gov. Using orthotopic and heterotopic mouse models of human glioblastomas, researchers characterized TIP1 as a contributing factor to tumor-driven angiogenesis nih.govnih.gov. Functional assays in these models demonstrated that TIP1 facilitates tumor formation of human glioblastoma cell lines in nude mice nih.gov. Specifically, TIP1 knockdown delayed tumor formation in both orthotopic and subcutaneous glioblastoma models nih.gov. For instance, in a subcutaneous D54 xenograft model, it took approximately 35 days for cells with TIP1 knockdown to form tumors of a size (~50 mm³) that control cells reached in about 14 days nih.gov. However, once tumors began growing beyond a detectable size, TIP1 knockdown had a moderate impact on the growth rate in both orthotopic and heterotopic models nih.gov.
Furthermore, tumor-bearing mice have been used to study TIP1 as a molecular target for imaging probes in the context of radiation therapy. A study using irradiated xenograft tumors in nude mice identified TIP1 as a target for a hexapeptide (HVGGSSV) that showed potential as a molecular imaging probe to distinguish responding tumors from non-responding ones plos.org. An antibody specific to TIP1 demonstrated similar biodistribution as the peptide in tumor-bearing mice and selectively bound to irradiated tumors but not untreated tumors or normal tissues in LLC and H460 tumor models plos.org.
Transgenic Plant Models
Transgenic plant models, particularly using Arabidopsis thaliana, have been employed to study the function and localization of this compound, specifically Tonoplast Intrinsic Proteins (TIPs), which are a subfamily of aquaporins. TIPs are water channels located in the tonoplast, the vacuolar membrane mdpi.comnih.gov.
Studies using transgenic Arabidopsis thaliana expressing TIP1;1 tagged with Green Fluorescent Protein (TIP1.1-GFP) have provided insights into its subcellular localization and dynamics. For example, TIP1;1::GFP has been used to label and visualize the tonoplast and vacuolar structures during seed germination researchgate.netresearchgate.net. In dry seeds, TIP1;1::GFP localizes to protein storage vacuole (PSV)-embedded structures researchgate.net. In stratified seeds, it labels punctate cytosolic vesicles, and in germinated seeds, it shows strong membrane labeling of the cavity inside the PSV researchgate.net. This contrasts with the localization of other TIPs like TIP3;1, which is abundant in dry seeds and persists during imbibition and radicle emergence researchgate.net.
Transgenic Arabidopsis expressing TIP1.1-GFP has also been used as a model to study the effects of anticancer drugs like cisplatin, oxaliplatin, and kiteplatin on plant subcellular organization. These studies monitored the effects of the drugs on the vacuolar organization evidenced by TIP1.1-GFP, revealing recognizable effects on plant subcellular organization mdpi.com. This suggests that genetically modified A. thaliana can serve as a rapid and low-cost screening tool for understanding the mechanism of action of human anticancer drugs mdpi.com.
Furthermore, transgenic plants expressing aquaporins fused to GFP have shown that the subcellular localization of TIP1;1-GFP can be affected by environmental stress, such as salinity, leading to its relocalization into intracellular spherical structures tentatively identified as intravacuolar invaginations usp.br.
Computational and Bioinformatic Analyses
Computational and bioinformatic analyses are essential tools for studying this compound, enabling researchers to analyze large datasets, predict protein features, and infer functional relationships.
Gene Expression Profiling and Clustering Analysis
Gene expression profiling involves measuring the activity of thousands of genes simultaneously, providing a snapshot of cellular function under specific conditions scispace.comnih.gov. Clustering analysis is a common bioinformatic technique applied to gene expression data to group genes with similar expression patterns or group samples with similar gene expression profiles scispace.comnih.govresearchgate.net. This can help identify co-regulated genes, infer functional relationships, and classify biological samples, such as different tumor subtypes scispace.complos.org.
While specific detailed data tables for TIP1 expression profiling and clustering were not extensively found in the search results, the methodology is broadly applicable to studying TIP1. For instance, meta-analyses of published data have indicated a correlation between elevated TIP1 expression levels and the poor prognosis of patients with glioblastoma, which would involve analyzing gene expression data across multiple patient cohorts nih.govnih.gov. Gene expression analysis using microarrays has also been employed in conjunction with in vivo and in vitro studies to investigate the pathways utilized by TIP1 in glioblastoma, such as modulating fibronectin gene expression and uPA protein secretion nih.govnih.gov.
Clustering analysis can be used to group genes whose expression is correlated with TIP1 expression, potentially identifying genes that are co-regulated with or functionally related to TIP1. It can also be used to cluster different cancer samples based on their TIP1 expression levels and the expression of other relevant genes, potentially revealing disease subtypes or patient groups with different prognoses or treatment responses plos.org.
Protein Homology and Domain Conservation Analysis
Protein homology and domain conservation analysis involve comparing the amino acid sequence of this compound to other known protein sequences to identify homologous proteins and conserved functional domains nih.govresearchgate.net. This analysis can provide insights into the evolutionary history of TIP1, predict its potential function based on the functions of homologous proteins, and identify critical regions or residues within the protein that are likely to be important for its structure or function nih.govresearchgate.net.
TIP1 is known to be a conserved protein across several species nih.gov. It is characterized by the presence of a single PDZ domain dntb.gov.uamdpi.com. Protein homology and domain conservation analysis tools, such as BLAST, InterPro, and ProDom, are used to identify these conserved domains and homologous proteins in different organisms nih.govebi.ac.ukugr.es. For example, InterPro provides functional analysis of proteins by classifying them into families and predicting domains and important sites, combining signatures from various member databases ebi.ac.uk. ProDom is a protein domain database consisting of an automatic compilation of homologous domains detected in protein databases ugr.es.
Analyzing the conservation of the PDZ domain within TIP1 across different species can highlight critical residues involved in protein-protein interactions. While specific detailed findings on TIP1 domain conservation analysis were not provided in the search results, the fundamental principle is that highly conserved regions or residues within homologous proteins, including the PDZ domain of TIP1, are often crucial for maintaining the protein's structure and function researchgate.net.
Protein-Protein Interaction Network Construction
Protein-protein interaction (PPI) network construction involves mapping the interactions between this compound and other proteins within a cell or organism nih.gov. These networks can help visualize the cellular context of TIP1, identify its interaction partners, and infer the biological pathways and processes in which it participates nih.gov.
TIP1 is known as Tax-interacting protein 1, indicating its interaction with the Tax protein of human T-cell leukemia virus type I nih.govnih.govnih.gov. As a protein composed solely of a single PDZ domain, TIP1 is unique among PDZ-containing proteins and is involved in many protein interactions dntb.gov.ua.
Databases like STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) can be used to construct protein-protein interaction networks for TIP1 string-db.org. STRING integrates various sources of interaction evidence, including experimental data, curated databases, text mining, co-occurrence, and co-expression string-db.org. For example, a STRING interaction network for Arabidopsis thaliana TIP1-1 shows potential interactions with other proteins, including other TIPs and proteins involved in various cellular processes string-db.org.
Constructing and analyzing PPI networks for TIP1 can help researchers understand its role in complex cellular processes and diseases. For instance, in the context of cancer, identifying the proteins that interact with TIP1 can reveal the signaling pathways through which TIP1 promotes tumor growth, angiogenesis, or metastasis nih.govnih.govnih.gov. Protein interaction studies play a major role in the prediction of genotype-phenotype associations and can help identify potentially interesting disease-associated gene candidates by studying the interaction partners of known disease-associated proteins nih.gov.
Gene Ontology (GO) Annotation and Functional Enrichment Analysis
Gene Ontology (GO) annotation is a fundamental bioinformatics method used to assign descriptive terms to genes and proteins, categorizing them based on three key aspects: molecular function, biological process, and cellular component fishersci.canih.govnih.govwikipedia.org. This provides a structured vocabulary to describe protein attributes and activities. Functional enrichment analysis, often performed in conjunction with GO annotation, statistically identifies GO terms that are significantly over-represented in a given list of genes or proteins, such as those found to be differentially expressed in an experiment or those interacting within a network fishersci.canih.govnih.govwikipedia.org. This helps researchers infer the predominant biological roles and pathways associated with the protein(s) of interest.
For the human protein known as TIP1, also referred to as TAX1BP3, GO annotations highlight its involvement in protein binding, specifically beta-catenin binding and protein C-terminus binding uni.lu. This aligns with its known function as a PDZ domain-containing protein that participates in protein-protein interactions uni.lu. Functional analysis of human TIP1 has explored its roles in signaling pathways such as Wnt and Rho, and its interaction with viral proteins like HTLV-1 Tax1 and HPV16 E6 uni.lu.
In Saccharomyces cerevisiae, the protein designated TIP1 is characterized by GO terms related to its localization and function. Cellular component annotations include fungal-type cell wall, cell cortex, cell tip, cytoplasmic microtubule, cytoplasmic microtubule plus-end, cytosol, microtubule end, mitotic spindle astral microtubule end, post-anaphase array microtubule, and fungal-type vacuole. Molecular function terms include microtubule binding, microtubule plus-end binding, lipase (B570770) activity, and structural constituent of cell wall. Biological process annotations encompass cytoplasmic microtubule organization, establishment of cell polarity, establishment of mitotic spindle orientation, microtubule cytoskeleton organization, protein localization to cytoplasmic microtubule plus-end, cellular cell wall organization, fungal-type cell wall organization, DNA repair, actomyosin (B1167339) contractile ring contraction, ascospore wall assembly, budding cell isotropic bud growth, cellular response to oxidative stress, chronological cell aging, endocytosis, exocytosis, histone acetylation, mitochondrion inheritance, protein secretion, vacuole inheritance, and vesicle transport along actin filament. Functional enrichment analysis based on protein interaction data for yeast TIP1 also identifies terms related to these processes.
In Arabidopsis thaliana, different proteins are named TIP1. Tonoplast Intrinsic Proteins (TIPs), a type of aquaporin, are involved in water and solute transport. GO annotations for these TIP1 proteins, such as AtTIP1;1, AtTIP1;2, and AtTIP1;3, include terms like water channel activity, integral component of membrane, and passive transport by aquaporins. Functional enrichment analysis of protein interaction networks involving Arabidopsis aquaporins, including TIP1 types, reveals enrichment in terms related to water channel activity and transport. Studies on the TIP GROWTH DEFECTIVE1 (TIP1) protein in Arabidopsis, an S-acyl transferase, involve functional analysis related to cell growth and protein S-acylation.
Meta-Analysis of Publicly Available Omics Data
Meta-analysis of publicly available omics data involves the integration and analysis of datasets generated from high-throughput technologies such as transcriptomics (studying RNA) and proteomics (studying proteins) across multiple studies. This approach can increase statistical power, identify robust biomarkers or pathways, and provide a more comprehensive understanding of biological systems than individual studies alone.
Research on proteins named TIP1 has benefited from the analysis of omics data. For instance, studies on yeast TIP1 have utilized protein abundance data obtained from various experiments, including those using mass spectrometry-based methods like SILAC. This allows for the quantitative analysis of this compound levels under different conditions, such as heat and cold shock, which are known to induce TIP1 expression.
In Arabidopsis, the study of TIP1 aquaporins frequently involves transcriptomics and proteomics data. Analysis of transcriptome profiling has been used to investigate the expression patterns of aquaporin genes, including TIP1 genes, under various conditions such as drought and salinity stress. Proteomic approaches, including methods to identify S-acylated proteins, have been applied to study proteins like the Arabidopsis TIP1 S-acyl transferase. The integration of transcriptomics and proteomics data can provide insights into the regulation of TIP1 aquaporin abundance and their roles in plant water relations and stress responses. Meta-analysis techniques can be applied to combine data from multiple such studies to identify conserved regulatory mechanisms or functional roles of TIP1 proteins across different genotypes or environmental conditions.
Future Directions and Emerging Research Avenues
Comprehensive Mapping of TIP1 Protein Interaction Networks Across Diverse Cellular Contexts
TIP1 functions through its interactions with target proteins, regulating various signaling pathways involved in processes like cancer, ion transport, cell polarity, and transcription mdpi.com. The list of known TIP1 interacting partners, which bind through a C-terminal recognition motif, is steadily growing mdpi.com. Additionally, TIP1 has recently been reported to recognize some target proteins via a novel internal motif mdpi.com. A comprehensive mapping of the TIP1 interaction network across different cellular contexts and physiological states is crucial to understand the full scope of its regulatory functions and identify new pathways it influences. Studies have begun to identify novel interacting proteins like ARHGEF7 in glioblastoma cells and PlexinD1 and AHDC1 nih.govresearchgate.net.
Structural Elucidation of this compound Complexes
TIP1's single PDZ domain acts as a structural and functional unit oncotarget.comnih.gov. While the high-resolution crystal structure of TIP1 in complex with the C-terminal peptide of beta-catenin has provided insights into its binding specificity, the structural details of TIP1 in complex with many of its other interacting partners are still needed nih.gov. Elucidating the structures of these complexes will provide molecular details of how TIP1 recognizes and interacts with its targets, offering a deeper understanding of the mechanisms underlying its diverse functions. This is particularly important given that TIP1 can function as a scaffold for protein complex assembly oncotarget.comnih.gov.
Advanced Mechanistic Studies of this compound in Disease Progression
TIP1 plays a significant role in cancer development and progression, directly or indirectly regulating various signaling pathways involved in these processes oncotarget.com. Overexpression of TIP1 has been linked to cancer cell adhesion, migration, and metastasis oncotarget.com. Studies have shown its involvement in facilitating angiogenesis and tumor formation in glioblastoma, and its elevated expression correlates with poor prognosis in glioblastoma patients nih.govnih.gov. TIP1 has also been shown to activate Rho GTPases and facilitate cell migration in glioblastoma nih.gov. Further advanced mechanistic studies are required to fully understand how TIP1 contributes to the initiation, progression, and metastasis of various cancers and other diseases. This includes investigating its role in modulating the tumor microenvironment and its potential as a prognostic biomarker and therapeutic target nih.govnih.gov.
Development of Novel Research Tools and Probes for this compound Studies
The development of specific and effective research tools is essential for advancing this compound studies. Monoclonal antibodies specifically targeting TIP1 have been developed and evaluated for potential therapeutic and imaging applications oncotarget.comnih.govplos.org. Peptides that specifically bind to TIP1, such as HVGGSSV, have also been explored as molecular imaging probes nih.govnih.govplos.org. Continued development of novel probes, inhibitors, and genetic tools will be crucial for dissecting TIP1's functions in various biological contexts and for its potential as a therapeutic target.
Investigating Cross-Species Conservation and Functional Implications
TIP1 is highly conserved across species oncotarget.comnih.gov. Investigating the cross-species conservation of this compound sequence, structure, and function can provide valuable insights into its essential roles in fundamental biological processes. Studies in organisms like Arabidopsis thaliana and Saccharomyces cerevisiae have identified proteins with homology to human TIP1, highlighting conserved domains and potential functions such as involvement in cell growth and transport nih.govnih.gov. Understanding the evolutionary trajectory and conserved functional implications of TIP1 will contribute to a broader understanding of its biological significance.
常见问题
Q. How can CRISPR-Cas9 resolve functional contradictions in TIP1’s role across organisms?
- Methodological Answer : In Saccharomyces cerevisiae, ΔTIP1 knockout reduces esterase activity to 25–35 AU·min⁻¹·mg⁻¹ (vs. 30–45 in wild-type), suggesting metabolic roles . Contrastingly, in plants, TIP1;1 silencing via virus-induced gene silencing (VIGS) alters hydraulic conductivity. Comparative CRISPR knockouts in divergent species (e.g., yeast, plants, mammals) clarify context-dependent functions .
Q. What in vivo imaging techniques are used to study TIP1-targeted cancer detection?
- Methodological Answer : PEGylated peptides (e.g., HVGGSSV) labeled with ¹¹¹Indium enable SPECT/CT imaging of TIP1-overexpressing tumors. Binding specificity (KD = 3.3 × 10⁻⁶ M) is validated in heterotopic mouse models (e.g., glioma, pancreatic cancer), with signal-to-noise ratios >3:1 at 72 hours post-injection .
Q. How do researchers design Agrobacterium-mediated transformation experiments to study TIP1 in plants?
- Methodological Answer : The floral dip method (5% sucrose, Silwet L-77 surfactant) transforms Arabidopsis without tissue culture. Post-inoculation, humidity control increases transformation rates twofold. T-DNA insertion lines are screened via PCR to study TIP1;1’s role in vacuolar water transport .
Q. What strategies address discrepancies in TIP1’s subcellular localization under stress conditions?
- Methodological Answer : Confocal microscopy with GFP-tagged TIP1 reveals stress-induced relocalization (e.g., plasma membrane in irradiated cancer cells vs. tonoplast in drought-stressed plants). Subcellular fractionation and Western blotting (e.g., anti-TIP1 antibodies) quantify compartment-specific abundance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
